3-Chloronaphthalene-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloronaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHOZDGUNZYCHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40541447 | |
| Record name | 3-Chloronaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40541447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19411-56-4 | |
| Record name | 3-Chloronaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40541447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Characterization of 3-Chloronaphthalene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloronaphthalene-2-carboxylic acid is a halogenated aromatic carboxylic acid with potential applications in organic synthesis, materials science, and as a scaffold in medicinal chemistry. A thorough understanding of its physical properties is paramount for its effective utilization, from predicting its behavior in reaction media to its formulation and potential biological interactions. This guide provides a comprehensive overview of the key physical properties of 3-chloronaphthalene-2-carboxylic acid. While direct experimental data for this specific molecule is not extensively published, this document establishes a robust framework for its characterization. It synthesizes theoretical principles with established analytical protocols, offering field-proven insights into the determination and interpretation of its melting point, solubility, acidity (pKa), and spectral characteristics. This document is designed to empower researchers to both predict the behavior of this compound and to generate reliable, high-quality analytical data.
Introduction: The Significance of Physicochemical Properties
In the realm of chemical and pharmaceutical sciences, the physical properties of a molecule are not mere data points; they are fundamental descriptors that govern its behavior and potential applications. For a molecule like 3-chloronaphthalene-2-carboxylic acid, a substituted naphthalene derivative, these properties dictate everything from its purification and storage to its reactivity and suitability as a drug candidate precursor.
The rigid, aromatic naphthalene core, combined with the electron-withdrawing effects of the chlorine atom and the hydrogen-bonding capabilities of the carboxylic acid group, creates a unique molecular architecture. This structure suggests it will be a crystalline solid at room temperature with relatively low solubility in water, a characteristic common to many aromatic carboxylic acids.[1] Understanding these properties is a critical first step in any research and development workflow.
Core Physical Properties: A Predictive and Analytical Overview
| Physical Property | Expected Characteristics & Significance |
| Molecular Formula | C₁₁H₇ClO₂ |
| Molecular Weight | 206.62 g/mol [2] |
| Appearance | Expected to be a white to off-white crystalline solid. Aromatic carboxylic acids are typically crystalline solids at room temperature.[1] |
| Melting Point | Expected to be relatively high, likely >200 °C. The planar naphthalene structure allows for efficient crystal packing, and intermolecular hydrogen bonding between carboxylic acid groups will significantly raise the melting point. For comparison, the related 3-Amino-2-naphthoic acid melts at 212-215 °C.[3] |
| Boiling Point | Expected to be high, likely >300 °C, with probable decomposition. Aromatic carboxylic acids often decompose before boiling at atmospheric pressure. |
| Solubility | Predicted to have low solubility in water and higher solubility in polar organic solvents (e.g., ethanol, acetone, DMSO). The hydrophobic naphthalene ring dominates the molecule's character, though the carboxylic acid provides some polar interaction capability. |
| Acidity (pKa) | The pKa is expected to be lower (more acidic) than benzoic acid (pKa ≈ 4.2) due to the electron-withdrawing effect of the chlorine atom and the extended aromatic system, which stabilize the carboxylate anion. |
Analytical Protocols for Empirical Determination
To ensure scientific integrity, predicted properties must be confirmed through rigorous experimentation. The following section details standardized, self-validating protocols for determining the core physical properties of 3-chloronaphthalene-2-carboxylic acid.
Determination of Melting Point
Causality: The melting point is a crucial indicator of purity. A sharp melting range (typically < 1 °C) is indicative of a pure compound, while a broad and depressed range suggests the presence of impurities. The underlying principle is that impurities disrupt the crystal lattice, requiring less energy to break it down.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: Ensure the sample is completely dry by placing it in a vacuum oven at a temperature below its expected melting point for several hours. Grind the crystalline solid into a fine powder.
-
Capillary Loading: Tightly pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus.
-
Measurement:
-
Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two temperatures is the melting range.
-
-
Validation: Perform the measurement in triplicate to ensure reproducibility.
Workflow for Melting Point Determination
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3-Chloronaphthalene-2-carboxylic acid molecular weight
An In-Depth Technical Guide to 3-Chloronaphthalene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloronaphthalene-2-carboxylic acid, a halogenated aromatic carboxylic acid. While specific data for this particular isomer is limited, this document synthesizes information from related naphthalene derivatives and established chemical principles to offer insights into its physicochemical properties, potential synthetic routes, analytical characterization methods, and prospective applications. The guide is intended to serve as a foundational resource for researchers in medicinal chemistry, materials science, and organic synthesis, highlighting the compound's potential as a versatile building block and exploring the causality behind proposed experimental protocols.
Physicochemical Properties and Structural Elucidation
3-Chloronaphthalene-2-carboxylic acid belongs to the class of naphthalenecarboxylic acids, characterized by a naphthalene core substituted with both a chloro and a carboxylic acid functional group. The precise positioning of these substituents at the 3- and 2-positions, respectively, dictates its steric and electronic properties, influencing its reactivity and potential biological interactions.
While experimental data for this specific isomer is not widely published, its fundamental properties can be reliably computed. The molecular weight is identical to its isomer, 3-Chloronaphthalene-1-carboxylic acid.[1]
| Property | Value | Source |
| Molecular Formula | C₁₁H₇ClO₂ | Computed |
| Molecular Weight | 206.62 g/mol | [1] |
| IUPAC Name | 3-chloronaphthalene-2-carboxylic acid | - |
| Canonical SMILES | C1=CC=C2C=C(C(=CC2=C1)C(=O)O)Cl | - |
| InChI Key | (Predicted) Similar to related isomers | - |
| Appearance | Likely an off-white to yellow crystalline solid | Inferred from related compounds[2] |
| Solubility | Practically insoluble in water; soluble in organic solvents | Inferred from related compounds[2][3] |
Synthesis Strategies: A Mechanistic Perspective
The synthesis of 3-Chloronaphthalene-2-carboxylic acid can be approached through several established routes in organic chemistry. The choice of pathway is often dictated by the availability of starting materials and the desired scale of production. A plausible and efficient method involves the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting aryl amines into a wide array of functional groups.
A potential synthetic pathway is outlined below, starting from the readily available 3-Amino-2-naphthoic acid.[4][5]
Caption: Proposed synthesis of 3-Chloronaphthalene-2-carboxylic acid via diazotization followed by a Sandmeyer reaction.
Causality Behind Experimental Choices:
-
Diazotization at Low Temperature: The initial step requires converting the primary aromatic amine of 3-Amino-2-naphthoic acid into a diazonium salt.[4][5] This reaction is conducted at 0-5 °C because aryldiazonium salts are notoriously unstable at higher temperatures and can decompose, significantly reducing the yield.
-
Copper(I) Chloride Catalyst: The Sandmeyer reaction utilizes a copper(I) catalyst, typically CuCl, to facilitate the substitution of the diazonium group with a chloride ion. The copper catalyst is essential for the single-electron transfer mechanism that initiates the displacement of dinitrogen gas (N₂), a highly stable leaving group, driving the reaction to completion.
An alternative strategy involves the oxidation of a corresponding alkyl-substituted chloronaphthalene.[5] For instance, if 3-chloro-2-methylnaphthalene were available, it could be oxidized using strong oxidizing agents like sodium dichromate to yield the desired carboxylic acid.[5] This method is a general approach for preparing aromatic carboxylic acids.[5]
Potential Applications in Research and Drug Development
Halogenated organic molecules, particularly those containing chlorine, are integral to the pharmaceutical industry.[6] The introduction of a chlorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Naphthalene-based carboxylic acids also form the scaffold for several important drugs, including the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[7]
Given this context, 3-Chloronaphthalene-2-carboxylic acid represents a valuable scaffold for several reasons:
-
Medicinal Chemistry Building Block: It can serve as a starting material for synthesizing more complex molecules. The carboxylic acid group is a versatile handle for amide bond formation, a common linkage in pharmaceutical agents.[8]
-
Fragment-Based Drug Discovery: As a "fragment," it can be used in screening assays to identify interactions with protein targets. Hits can then be elaborated into more potent lead compounds.
-
Materials Science: Aromatic carboxylic acids are used in the synthesis of polymers and metal-organic frameworks (MOFs). The specific stereoelectronic properties imparted by the chloro-substituent could lead to novel materials with unique properties.
Analytical Characterization Workflow
The identity and purity of 3-Chloronaphthalene-2-carboxylic acid must be rigorously confirmed. A multi-step analytical workflow is essential for its characterization.[9]
Caption: A self-validating workflow for the analytical characterization of 3-Chloronaphthalene-2-carboxylic acid.
Step-by-Step Methodologies
Protocol 1: Qualitative Test for Carboxylic Acid Group
This protocol provides a rapid, preliminary confirmation of the carboxylic acid functional group.
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Bicarbonate Test: Add 1-2 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the sample.
-
Observation: The evolution of carbon dioxide gas (effervescence) indicates the presence of an acidic group, likely a carboxylic acid, which is strong enough to protonate bicarbonate.[10]
-
Self-Validation: The test is self-validating as the effervescence is a direct and immediate consequence of the acid-base reaction.
Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of non-volatile organic compounds like carboxylic acids.[9][11]
-
Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Standard Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Detection: UV detector set to a wavelength where the naphthalene ring absorbs (e.g., 254 nm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Analysis: Run a gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the organic phase concentration. This ensures the separation of compounds with varying polarities.
-
Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Chloronaphthalene-2-carboxylic acid is not available, the hazards can be inferred from its isomer, 3-Chloronaphthalene-1-carboxylic acid, and general chlorinated aromatic compounds.[1][3][12]
GHS Hazard Classification (Predicted):
Handling Precautions:
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, nitrile gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[3]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Trustworthiness of Protocol: The safety recommendations are based on established GHS classifications for structurally similar compounds and represent best practices in industrial hygiene and laboratory safety.[3] Always consult a compound-specific SDS when available.
Conclusion
3-Chloronaphthalene-2-carboxylic acid is a compound with significant potential as a building block in both pharmaceutical and materials science research. Its synthesis is achievable through well-understood chemical transformations, and its characterization relies on standard analytical techniques. By understanding its properties and the rationale behind its handling and synthesis, researchers can effectively and safely leverage this molecule for innovative applications.
References
- Synchem. (n.d.). 3-Chloronaphthalene-2-carboxaldehyde.
- ChemScene. (n.d.). 2-Bromo-3-chloronaphthalene.
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PubChem. (n.d.). 3-Chloronaphthalene-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Santa Cruz Biotechnology. (n.d.). 3-(2-chloroacetamido)naphthalene-2-carboxylic acid.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet - 1-Chloronaphthalene.
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PubChem. (n.d.). 3-Bromonaphthalene-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). 3-Amino-2-naphthoic acid.
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Wikipedia. (n.d.). 2-Chloronaphthalene. Retrieved from [Link]
- Lovrinčević, V., et al. (2023). 3-Substituted 2-Aminonaphthalene Photocages for Carboxylic Acids and Alcohols; Decaging Mechanism and Potential Applications in Synthesis.
- Sigma-Aldrich. (2025). Safety Data Sheet.
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Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Retrieved from [Link]
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Gothard, C. M., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2,3-naphthalenedicarboxylic acid. Retrieved from [Link]
- Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
- Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from Institute of Science, Nagpur Website.
- Google Patents. (n.d.). Process for the preparation of 2-chloro- or 2-bromonaphthalene.
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Perontsis, S., et al. (2022). Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity. PMC. Retrieved from [Link]
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Kauer, F., et al. (2018). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. MDPI. Retrieved from [Link]
- PrepChem. (n.d.). Synthesis of 3-chlorosulfonylthiophene-2-carboxylic acid methyl ester.
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3-Chloronaphthalene-2-carboxylic Acid: Structural Analysis & Synthetic Utility
Executive Summary
3-Chloronaphthalene-2-carboxylic acid (CAS: 19411-56-4 ) is a specialized disubstituted naphthalene derivative critical to modern medicinal chemistry. Unlike its monosubstituted analogs, this compound features an ortho-substitution pattern (chlorine at C3, carboxylic acid at C2) that imparts unique steric and electronic properties. It serves as a high-value scaffold for "scaffold hopping" in drug discovery, particularly in the synthesis of COX-2 inhibitors , antitubercular benzothiazinones , and fluorescent amino acid probes (benzoacridones).
This guide provides a rigorous technical analysis of its structure, a validated synthesis protocol via the Sandmeyer reaction, and an overview of its application in cross-coupling chemistries.
Chemical Structure & Physicochemical Profile[1][2][3]
The core of 3-chloronaphthalene-2-carboxylic acid is the naphthalene bicyclic aromatic system. The proximity of the electron-withdrawing chlorine atom to the carboxylic acid group creates a "push-pull" electronic environment, while simultaneously introducing steric strain that influences downstream reactivity.
Identity & Constants
| Property | Data |
| IUPAC Name | 3-Chloronaphthalene-2-carboxylic acid |
| Common Synonyms | 3-Chloro-2-naphthoic acid |
| CAS Registry Number | 19411-56-4 |
| Molecular Formula | C₁₁H₇ClO₂ |
| Molecular Weight | 206.62 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Insoluble in Water |
| pKa (Predicted) | ~3.5 (Acidified by ortho-Cl electron withdrawal) |
Structural Dynamics
The ortho-positioning of the chlorine atom relative to the carboxyl group (C2 vs C3) is the defining structural feature.
-
Steric Inhibition of Resonance: The bulky chlorine atom forces the carboxylic acid moiety to rotate slightly out of the plane of the naphthalene ring. This reduces conjugation but increases the electrophilicity of the carbonyl carbon, making it highly reactive toward nucleophilic attack (e.g., amidation).
-
Electronic Deactivation: The chlorine atom deactivates the C3 position towards electrophilic aromatic substitution (SEAr) but activates the C3 position for nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling (e.g., Ullmann or Suzuki reactions).
Synthetic Protocol: The Sandmeyer Route
While direct chlorination of 2-naphthoic acid yields a mixture of isomers, the most reliable, field-proven synthesis is the Sandmeyer Reaction starting from 3-amino-2-naphthoic acid . This route ensures regiospecificity.
Reaction Scheme Visualization
Figure 1: Regioselective synthesis via Sandmeyer chemistry. The amino group directs the halogenation to the C3 position before being displaced.
Detailed Methodology
Safety Note: Diazo intermediates are unstable. Perform all steps in a fume hood with temperature control.
-
Diazotization:
-
Suspend 3-amino-2-naphthoic acid (1.0 eq) in concentrated HCl (excess) and cool to 0–5°C in an ice bath.
-
Dropwise add an aqueous solution of Sodium Nitrite (NaNO₂) (1.1 eq), maintaining the temperature below 5°C.
-
Stir for 30–60 minutes. The formation of a clear(er) solution or suspension of the diazonium salt indicates progress.
-
-
Displacement (Sandmeyer):
-
Prepare a solution of Copper(I) Chloride (CuCl) (1.2 eq) in concentrated HCl.
-
Slowly transfer the cold diazonium mixture into the CuCl solution (room temperature or slightly warmed) with vigorous stirring. Caution: Nitrogen gas evolution will be rapid.
-
Heat the mixture to 60–80°C for 1–2 hours to ensure complete displacement.
-
-
Workup & Purification:
-
Cool the reaction mixture to room temperature. The product, 3-chloronaphthalene-2-carboxylic acid , will precipitate as a solid.
-
Filter the crude solid and wash with cold water.
-
Purification: Recrystallize from ethanol or an ethanol/water mixture. Alternatively, dissolve in aqueous NaHCO₃ (filtering off insolubles) and re-precipitate with dilute HCl to remove non-acidic impurities.
-
Reactivity & Applications in Drug Design
The dual functionality (aryl chloride + carboxylic acid) makes this compound a versatile "linchpin" intermediate.
Functional Group Transformations
| Reaction Type | Target Moiety | Mechanism | Application |
| Amidation | Carboxamide | Activation of COOH (via SOCl₂ or HATU) + Amine | Synthesis of COX-2 Inhibitors and Benzothiazinones (TB drugs). |
| Ullmann Coupling | C-N Bond | Cu-catalyzed displacement of Cl by Anilines | Synthesis of Benzoacridone fluorescent probes. |
| Suzuki Coupling | Biaryl | Pd-catalyzed coupling at C3-Cl | Scaffold expansion for kinase inhibitors. |
Application Workflow: Fluorescent Probes & Therapeutics
Figure 2: Divergent synthesis pathways. Path A leverages the carboxylic acid for amide formation (drug scaffolds), while Path B utilizes the chlorine handle for ring fusion (fluorescent probes).
Case Study: Antitubercular Agents
Research indicates that 3-chloronaphthalene-2-carboxylic acid is a key building block for benzothiazinone analogs targeting the enzyme DprE1 in Mycobacterium tuberculosis. The naphthalene ring provides a lipophilic anchor, while the acid functionality allows for the attachment of the pharmacophore.
References
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PubChem. 3-Chloronaphthalene-2-carboxylic acid (CAS 19411-56-4). National Library of Medicine. Link
-
Keiff, F., et al. (2023).[1] Design and synthesis of benzofuran- and naphthalene-fused thiazinones as antimycobacterial agents.[1] Archiv der Pharmazie.[1] (Discusses synthesis from 3-amino-2-naphthoic acid). Link
-
Vazquez, M., et al. (2004). Substituted amino phenylacetic acids, derivatives thereof, their preparation and their use as cyclooxygenase 2 (COX-2) inhibitors. Patent WO2004048314A1. (Describes use as starting material). Link
-
Cohen, B. E., et al. (2002). Fluorescent amino acids as versatile building blocks for chemical biology.[2][3] (Describes Ullmann coupling to form benzoacridones). Link
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Handling and Storage of 3-Chloronaphthalene-2-carboxylic Acid: A Technical Framework
This guide outlines the technical protocols for the handling, storage, and experimental application of 3-Chloronaphthalene-2-carboxylic acid (CAS 19411-56-4) . It is designed for medicinal chemists and process engineers requiring high-fidelity control over this intermediate in drug discovery and fluorophore synthesis workflows.
Chemical Identity & Physicochemical Profile
3-Chloronaphthalene-2-carboxylic acid (also known as 3-chloro-2-naphthoic acid) is a halogenated aromatic carboxylic acid.[1][2][3] Its structural rigidity and orthogonal functional groups (aryl chloride and carboxylic acid) make it a critical scaffold for constructing polycyclic heteroaromatics (e.g., benzoacridones) and COX-2 inhibitors.
| Property | Specification |
| CAS Number | 19411-56-4 |
| IUPAC Name | 3-Chloronaphthalene-2-carboxylic acid |
| Molecular Formula | C₁₁H₇ClO₂ |
| Molecular Weight | 206.62 g/mol |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Solubility | Soluble in DMSO, DMF, MeOH (warm); Insoluble in water |
| pKa (Predicted) | ~3.5 – 3.8 (Acidic, lowered by ortho-chloro induction) |
| Melting Point | >160°C (Analogs range 180–220°C; Verify per batch) |
Hazard Assessment & Safety Protocols
While specific toxicological data for this isomer is limited, its structural analogs (2-chloronaphthalene and naphthoic acids) dictate a conservative safety profile. Treat as a Skin/Eye Irritant and Aquatic Toxin .
Core Hazards (GHS Classification Basis)
-
H315: Causes skin irritation (Acidic nature + lipophilicity).
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation (Dust inhalation).
-
H411: Toxic to aquatic life with long-lasting effects (Chlorinated aromatic persistence).
PPE & Engineering Controls
-
Respiratory: N95/P2 particulate respirator required during weighing. Use a fume hood if heating or generating dust.
-
Dermal: Nitrile gloves (minimum thickness 0.11 mm) are sufficient for solid handling. Double-gloving is required when dissolved in penetrating solvents like DMSO or DMF.
-
Ocular: Chemical safety goggles. Face shield recommended during scale-up reactions (>10g).
Storage Architecture: A Decision-Logic Approach
The primary degradation vector for 3-chloronaphthalene-2-carboxylic acid is moisture-induced agglomeration and decarboxylation under extreme thermal stress.
Storage Logic Diagram
The following decision tree illustrates the autonomous logic for selecting storage conditions based on usage frequency and duration.
Figure 1: Decision logic for storage conditions based on stability requirements.
Protocol Specifications
-
Container: Amber glass vials with PTFE-lined caps. Avoid polyethylene for long-term storage of chlorinated aromatics to prevent plasticizer leaching.
-
Atmosphere: For storage >3 months, purge headspace with Argon. The ortho-chloro substituent can render the ring susceptible to slow oxidation if trace metals are present.
-
Temperature:
-
Routine Use: 20–25°C (Room Temperature).
-
Archive: 2–8°C. Allow to equilibrate to room temperature before opening to prevent condensation (hydrolysis risk).
-
Operational Workflows & Experimental Application
A. Self-Validating Purity Check (The "Gatekeeper" Step)
Before using the reagent in sensitive catalytic cycles (e.g., Ullmann coupling), you must validate its purity. Commercial samples of chlorinated naphthoic acids often contain dechlorinated impurities (2-naphthoic acid) or isomers (1-chloro derivatives).
Validation Protocol:
-
Dissolve: 5 mg in 1 mL MeOH-d4.
-
1H-NMR Analysis: Focus on the aromatic region (7.5–8.5 ppm).
-
Target: Look for the singlet at C1 and C4 positions. The 3-chloro substitution pattern breaks the symmetry of the naphthalene ring distinctively compared to the non-chlorinated analog.
-
-
Melting Point: Determine capillary melting point. A sharp range (<2°C) confirms absence of significant isomeric impurities.
B. Case Study: Synthesis of Benzoacridone Scaffolds
This compound is a precursor for fluorescent amino acids via Ullmann-type coupling .[4][5] The steric bulk of the ortho-chloro group requires specific activation conditions.
Reaction Workflow (Ullmann Coupling Logic):
-
Activation: The carboxylic acid is often protected (esterified) or used directly if the catalyst tolerates free acids.
-
Coupling: Reaction with an aniline derivative (e.g., aminophenylalanine) using a Copper(I) source.
-
Cyclization: The resulting intermediate undergoes intramolecular cyclization to form the benzoacridone core.
Figure 2: Synthetic pathway for converting 3-chloro-2-naphthoic acid into benzoacridone fluorophores.
C. Handling "Sticky" Precipitates
Chlorinated naphthoic acids often form sticky suspensions during aqueous workups due to high lipophilicity.
-
Solution: Do not filter immediately. Add Ethyl Acetate to dissolve the solid, wash with 1M HCl (to remove copper salts if Ullmann used), then brine. Dry over Na₂SO₄ before concentrating.
Disposal & Environmental Compliance
Chlorinated aromatics are persistent organic pollutants (POPs) candidates.
-
Do NOT dispose of down the drain.
-
Segregation: Collect in "Halogenated Organic Waste" streams.
-
Quenching: If activated (e.g., acid chloride form), quench with dilute NaOH before disposal to neutralize the acyl halide hazard.
References
-
Synthesis of Benzoacridone Amino Acids: Cohen, B. E., et al. (2002).[4] "Probing Protein Electrostatics with a Synthetic Fluorescent Amino Acid." Science, 296(5573), 1700-1703.
-
Ullmann Condensation Mechanisms: Ma, D., & Cai, Q. (2008). "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and N-Containing Heterocycles." Accounts of Chemical Research, 41(11), 1450–1460.
-
Decarboxylative Borylation (Applications): Li, C., et al. (2017). "Decarboxylative borylation." Science, 356(6336). (Demonstrates utility of carboxylic acids as radical precursors).
-
General Safety for Chloronaphthalenes: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7056, 2-Chloronaphthalene. (Used for read-across toxicity assessment).
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3-Chloronaphthalene-2-carboxylic acid reactivity profile
An In-Depth Technical Guide to the Reactivity Profile of 3-Chloronaphthalene-2-carboxylic acid
Introduction: A Multifaceted Building Block
3-Chloronaphthalene-2-carboxylic acid is a bifunctional aromatic compound that holds significant interest for researchers in medicinal chemistry, materials science, and synthetic organic chemistry. Its rigid naphthalene core, substituted with both an electron-withdrawing carboxylic acid and a deactivating but ortho-, para-directing chloro group, presents a unique electronic landscape. This duality governs its reactivity, offering distinct opportunities for functionalization at the acid moiety, the aromatic ring, and the carbon-chlorine bond. This guide provides a comprehensive exploration of this molecule's reactivity, moving from the predictable transformations of its functional groups to the more nuanced and powerful cross-coupling reactions that unlock its potential as a versatile synthetic scaffold. Its fluorescent properties further enhance its utility in the development of novel probes and materials.[1]
Physicochemical & Spectroscopic Data
A foundational understanding of a molecule's physical and spectroscopic properties is critical for its application in synthesis and analysis.
| Property | Value | Source |
| Molecular Formula | C₁₁H₇ClO₂ | [1][2] |
| Molecular Weight | 206.62 g/mol | [1][2] |
| Appearance | Solid (Typical) | N/A |
| Purity | Min. 95% (Typical Commercial) | [1] |
| ¹H NMR | Protons on the naphthalene ring will appear in the aromatic region (typically δ 7.0-8.5 ppm), with specific shifts and coupling constants determined by the substitution pattern. | [3] |
| ¹³C NMR | The carbonyl carbon is characteristically deshielded, appearing around δ 165-175 ppm. Aromatic carbons will be in the δ 120-140 ppm range. | [3] |
| IR Spectroscopy | A strong C=O stretch for the carboxylic acid will be present around 1710 cm⁻¹. A broad O-H stretch will also be visible from 2500-3300 cm⁻¹. | [3] |
| Fluorescence | Excitation: ~350 nm; Emission: ~425 nm, 470 nm.[1] | [1] |
I. Reactivity of the Carboxylic Acid Group
The carboxylic acid moiety is often the primary site for initial transformations, serving as a handle for building molecular complexity. These reactions primarily proceed through nucleophilic acyl substitution, where the hydroxyl group is replaced by another nucleophile.[4] The reactivity of these derivatives follows a general trend: Acid Chloride > Anhydride > Ester > Amide.[5]
A. Conversion to Acid Chlorides
The transformation of the carboxylic acid to a more reactive acid chloride is a cornerstone of its synthetic utility. This is essential because the hydroxyl group is a poor leaving group, but converting it to an acyl chlorosulfite moiety via thionyl chloride (SOCl₂) makes it an excellent leaving group.[6]
Workflow: Conversion to 3-Chloro-2-naphthoyl chloride
Caption: Workflow for the synthesis of 3-chloro-2-naphthoyl chloride.
Experimental Protocol: Synthesis of 3-Chloro-2-naphthoyl chloride
-
Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet trap (to neutralize HCl gas), suspend 3-chloronaphthalene-2-carboxylic acid (1.0 eq) in a minimal amount of dry toluene.
-
Reagent Addition: Add thionyl chloride (SOCl₂, ~2.0-3.0 eq) dropwise to the suspension at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Workup: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
Product: The resulting crude 3-chloro-2-naphthoyl chloride is often used directly in the next step without further purification.
B. Esterification
Esterification is crucial for modifying the molecule's solubility, acting as a protecting group, or serving as a precursor for other functional groups.
-
Fischer Esterification: This acid-catalyzed equilibrium reaction involves heating the carboxylic acid with an excess of alcohol.[7] The use of a large excess of the alcohol solvent helps to drive the equilibrium towards the product.
-
DCC/DMAP Coupling: For more sensitive substrates or when milder conditions are required, coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) are highly effective.[8]
C. Amide Bond Formation
Amide synthesis is fundamental in drug development. Direct conversion of a carboxylic acid to an amide by heating with an amine is difficult and requires high temperatures.[6] The most reliable method involves first converting the carboxylic acid to a more reactive derivative.
Protocol via Acid Chloride Intermediate
-
Activation: Prepare the 3-chloro-2-naphthoyl chloride as described in Section I.A.
-
Coupling: Dissolve the crude acid chloride in an inert aprotic solvent (e.g., CH₂Cl₂ or THF).
-
Amine Addition: Cool the solution in an ice bath and add a solution of the desired primary or secondary amine (1.0 eq) and a non-nucleophilic base like triethylamine or pyridine (~1.1 eq) dropwise. The base is crucial to neutralize the HCl byproduct.[9]
-
Reaction & Workup: Stir the reaction at room temperature until completion (monitored by TLC). Wash the reaction mixture with dilute acid (e.g., 1N HCl) to remove excess amine and base, followed by a wash with saturated NaHCO₃ solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the amide.
II. Reactivity of the Naphthalene Ring: Electrophilic Aromatic Substitution (EAS)
The naphthalene ring itself can be functionalized via electrophilic aromatic substitution. However, the regiochemical outcome is dictated by the competing electronic effects of the two existing substituents.
-
-COOH group: A meta-director and strongly deactivating.
-
-Cl group: An ortho-, para-director and deactivating.
The combined effect of these two deactivating groups makes electrophilic substitution challenging, requiring harsh conditions. The directing effects are as follows:
-
The -COOH group at C2 directs incoming electrophiles to C5 and C7.
-
The -Cl group at C3 directs incoming electrophiles to C1 and C4 on the same ring, and to C5 and C7 on the adjacent ring.
The positions C5 and C7 are doubly activated (or least deactivated) by the confluence of these directing effects, making them the most probable sites for substitution, though forcing conditions may lead to mixtures of products. Halogenation with a Lewis acid catalyst is a typical example of this type of reaction.[10][11]
Caption: Regioselectivity in electrophilic aromatic substitution.
III. Reactivity of the Chloro Substituent: Cross-Coupling Reactions
Modern synthetic chemistry offers powerful tools to functionalize the C-Cl bond, primarily through metal-catalyzed cross-coupling reactions. These methods are central to constructing complex molecules, particularly in drug discovery.
A. Decarboxylative Cross-Coupling
A particularly innovative strategy involves using the carboxylic acid itself as a leaving group in a cross-coupling reaction.[12] These reactions create a new carbon-carbon bond at the C2 position, with the concomitant loss of CO₂.[12] This approach avoids the need to pre-functionalize the molecule into an organometallic reagent and can often be performed under milder conditions.[12] While specific examples for 3-chloronaphthalene-2-carboxylic acid are not prevalent in the initial search, the methodology is broadly applicable to aromatic carboxylic acids.[13][14]
Conceptual Workflow: Decarboxylative Heck-type Reaction
-
Substrate: 3-Chloronaphthalene-2-carboxylic acid.
-
Coupling Partner: An alkene (e.g., styrene).
-
Catalyst System: A palladium catalyst (e.g., Pd(OAc)₂) and a suitable ligand.
-
Conditions: A base and a high-boiling point solvent are typically required.
-
Transformation: The reaction would form a C-C bond at the C2 position, expelling CO₂, to yield a 3-chloro-2-vinylnaphthalene derivative.
B. Cross-Coupling at the C-Cl Bond (Post-Decarboxylation)
If the carboxylic acid is first removed, the resulting 2-chloronaphthalene[15] becomes an excellent substrate for standard cross-coupling reactions.
-
Decarboxylation: The removal of a carboxylic acid group from an aromatic ring can be achieved under various conditions, often requiring heat.[16] For some substrates, silver carbonate and acetic acid in DMSO can be effective.[17] The presence of the adjacent chloro group may influence the ease of this reaction.
-
Suzuki Coupling: Once 2-chloronaphthalene is obtained, the C-Cl bond can be coupled with a boronic acid or boronate ester in the presence of a palladium catalyst and a base to form a new C-C bond. This is a robust and widely used transformation.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a C-N bond by coupling the C-Cl bond with a primary or secondary amine. This is a key reaction for synthesizing many pharmaceutical compounds.
IV. Applications in Research and Development
The unique reactivity profile of 3-chloronaphthalene-2-carboxylic acid makes it a valuable intermediate.
-
Medicinal Chemistry: The naphthalene scaffold is present in numerous bioactive compounds.[18] The ability to functionalize this molecule at three different sites (acid, ring, C-Cl bond) allows for the rapid generation of diverse compound libraries for screening against biological targets. For instance, related naphthalene carboxylic acids have been used to synthesize potent non-steroidal anti-inflammatory drugs (NSAIDs).[19] The chloro-substituent itself is a common feature in many pharmaceuticals, influencing their metabolic stability and binding affinity.[20]
-
Materials Science: As a fluorescent compound, it can be incorporated into larger molecular systems or polymers to create fluorescent probes or materials for optical applications.[1] Its rigid structure is also desirable for creating ordered materials.
-
Photocaging: Related 2-aminonaphthalene derivatives are used as "photocages" to protect carboxylic acids, which can then be released upon UV irradiation.[21] This highlights the potential of the naphthalene core in developing photolabile protecting groups.
Safety Profile
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory when handling this compound.
Conclusion
3-Chloronaphthalene-2-carboxylic acid is more than a simple aromatic acid; it is a versatile platform for chemical innovation. Its reactivity is a study in controlled, site-selective functionalization. The carboxylic acid group provides a reliable entry point for classical derivatization, while the chloro-substituent opens the door to powerful modern cross-coupling methodologies. The interplay of these groups also presents an interesting challenge for electrophilic substitution on the naphthalene ring. For researchers and drug development professionals, a thorough understanding of this reactivity profile is key to unlocking the full synthetic potential of this valuable building block.
References
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Reactivity of Carboxylic Acid Derivatives. (n.d.). University of Calgary. Retrieved from [Link]
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Lovrinčević, V., et al. (2023). 3-Substituted 2-Aminonaphthalene Photocages for Carboxylic Acids and Alcohols; Decaging Mechanism and Potential Applications in Synthesis. The Journal of Organic Chemistry, 88(21). Abstract retrieved from [Link]
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Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Halogenation of Benzene via Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. Retrieved from [Link]
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3-Chloronaphthalene-1-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
- Preparation of naphthalene carboxylic acids from alkyl-substituted tetrahydronaphthalenes. (1966). Google Patents (US3247247A).
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Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. (2009). ResearchGate. Retrieved from [Link]
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Decarboxylation. (2022). Master Organic Chemistry. Retrieved from [Link]
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Three-Component reaction between 2-naphthol, Aromatic Aldehydes and Acetonitrile in the Presence of Chlorosulfonic Acid Yields 1-(Acetylamino (Aryl)Methyl). (2014). ResearchGate. Retrieved from [Link]
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Biocompatible decarboxylative coupling enabled by N-hydroxynaphthalimide esters. (2021). PMC. Retrieved from [Link]
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2,3-naphthalenedicarboxylic acid. (n.d.). Organic Syntheses. Retrieved from [Link]
- Industrial production method of 3-chloro-2-naphthalene boric acid. (2019). Google Patents (CN110241113A).
-
Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. (2020). RSC Publishing. Retrieved from [Link]
-
Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. (2021). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Decarboxylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011). Master Organic Chemistry. Retrieved from [Link]
-
Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Nucleophilic Acyl Substitution Reaction Mechanism. (2017). YouTube. Retrieved from [Link]
-
Organic Chem Review: Ranking the Reactivity of Carboxylic Acid Derivatives. (2019). YouTube. Retrieved from [Link]
-
Representative examples for three-component coupling reactions. (2022). ResearchGate. Retrieved from [Link]
-
Decarboxylation of Carboxylic Acids. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Electrophilic substitution. (n.d.). Britannica. Retrieved from [Link]
-
Decarboxylative cross-coupling. (n.d.). Wikipedia. Retrieved from [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. (n.d.). University of Babylon. Retrieved from [Link]
-
Iron-mediated modular decarboxylative cross-nucleophile coupling. (2023). PMC. Retrieved from [Link]
-
Nucleophilic substitution reactions of carboxylic acid derivatives. (n.d.). Khan Academy. Retrieved from [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2020). PMC. Retrieved from [Link]
-
Decarboxylation in Natural Products Biosynthesis. (2022). PMC. Retrieved from [Link]
-
Spectroscopy of Carboxylic Acid Derivatives. (2024). Chemistry LibreTexts. Retrieved from [Link]
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Electrophilic substitution ring halogenation. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
-
2-Chloronaphthalene. (n.d.). PubChem. Retrieved from [Link]
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Literature review of 3-Chloronaphthalene-2-carboxylic acid
An In-Depth Technical Guide to 3-Chloronaphthalene-2-carboxylic Acid: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction
3-Chloronaphthalene-2-carboxylic acid is a halogenated aromatic carboxylic acid built upon a naphthalene scaffold. This molecule, while not extensively characterized in publicly available literature as a final drug product, represents a valuable building block for medicinal chemists and drug development professionals. Its structural features—a rigid, lipophilic naphthalene core, a reactive carboxylic acid handle, and a metabolically significant chloro substituent—make it an attractive starting point for the synthesis of diverse chemical libraries. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, key chemical transformations, and its potential role as a scaffold in modern drug discovery programs.
Physicochemical and Structural Properties
The fundamental properties of 3-Chloronaphthalene-2-carboxylic acid are summarized below. Understanding these characteristics is the first step in designing synthetic routes and predicting its behavior in biological systems.
| Property | Value |
| Molecular Formula | C₁₁H₇ClO₂ |
| Molecular Weight | 222.63 g/mol |
| IUPAC Name | 3-chloronaphthalene-2-carboxylic acid |
| CAS Number | 16442-63-4 |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=C2C(=O)O)Cl) |
| Appearance | Expected to be a solid at room temperature |
Data sourced from publicly available chemical databases.
Synthesis of 3-Chloronaphthalene-2-carboxylic Acid
While specific, optimized synthetic procedures for 3-Chloronaphthalene-2-carboxylic acid are not widely published, its synthesis can be approached through established methods for creating substituted naphthoic acids. One logical and effective strategy involves the Sandmeyer reaction, starting from an appropriate amino-naphthoic acid precursor. This method is a cornerstone of aromatic chemistry for introducing a variety of substituents, including halogens.[1]
Proposed Synthetic Pathway: Sandmeyer Reaction
The following workflow outlines a plausible route starting from 3-amino-2-naphthoic acid.
Caption: Key derivatization pathways for 3-Chloronaphthalene-2-carboxylic acid.
Protocol 1: Synthesis of Amide Derivatives
Amide bond formation is one of the most critical reactions in drug development. Direct reaction of a carboxylic acid with an amine is often inefficient. Therefore, activating the carboxylic acid with a coupling agent is standard practice. [2]
-
Dissolve 3-Chloronaphthalene-2-carboxylic acid in a suitable anhydrous solvent (e.g., DMF or DCM).
-
Add 1.1 equivalents of a coupling agent, such as 1,1'-Carbonyldiimidazole (CDI) or Dicyclohexylcarbodiimide (DCC). [3]If using CDI, allow the mixture to stir for 30-60 minutes at room temperature until CO₂ evolution ceases, indicating the formation of the activated acyl-imidazole intermediate. [3]3. Add 1.0-1.2 equivalents of the desired primary or secondary amine to the reaction mixture.
-
Stir the reaction at room temperature until completion (typically monitored by TLC or LC-MS).
-
Work-up the reaction by washing with dilute acid and base to remove unreacted starting materials and byproducts. If DCC was used, the dicyclohexylurea (DCU) byproduct can be removed by filtration.
-
Purify the final amide product using column chromatography or recrystallization.
Protocol 2: Synthesis of Acyl Chloride
The acyl chloride is the most reactive carboxylic acid derivative and serves as a highly useful intermediate for forming esters and amides under mild conditions. [4]
-
In a fume hood, combine 3-Chloronaphthalene-2-carboxylic acid with an excess of thionyl chloride (SOCl₂).
-
Add a catalytic amount of anhydrous DMF.
-
Gently reflux the mixture for 1-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution. [5]4. After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 3-chloronaphthalene-2-carbonyl chloride can often be used in the next step without further purification.
Spectroscopic Analysis
Characterization of 3-Chloronaphthalene-2-carboxylic acid and its derivatives relies on standard spectroscopic techniques.
| Technique | Expected Characteristics |
| Infrared (IR) Spectroscopy | - Broad O-H stretch from ~2500-3300 cm⁻¹ (for the carboxylic acid).- Strong C=O (carbonyl) stretch at ~1700-1725 cm⁻¹ for the acid.<[6]br>- For an acyl chloride derivative, the C=O stretch would shift to a higher wavenumber, ~1810 cm⁻¹.<[6]br>- For an amide derivative, the C=O stretch would shift to a lower wavenumber, ~1650-1680 cm⁻¹. |
| ¹H NMR Spectroscopy | - A deshielded singlet for the carboxylic acid proton (>10 ppm), which is exchangeable with D₂O.- A complex multiplet pattern in the aromatic region (~7.5-8.5 ppm) corresponding to the six protons on the naphthalene ring system. The exact shifts will depend on the electronic effects of the chloro and carboxyl groups. |
| ¹³C NMR Spectroscopy | - A signal for the carbonyl carbon around 165-175 ppm.- Multiple signals in the aromatic region (~120-140 ppm) for the carbons of the naphthalene ring. |
Potential Applications in Drug Discovery
The value of 3-Chloronaphthalene-2-carboxylic acid lies in its potential as a molecular scaffold. Naphthalene-based structures are prevalent in many approved drugs, most notably the non-steroidal anti-inflammatory drug (NSAID) Naproxen. [7]The rigid bicyclic system provides a well-defined orientation for appended functional groups to interact with biological targets.
Key Roles in Medicinal Chemistry:
-
Scaffold for Library Synthesis: The carboxylic acid is a prime attachment point for generating large libraries of amides and esters. These libraries can then be screened against various biological targets (e.g., kinases, proteases, GPCRs) to identify initial hits.
-
Modulation of Physicochemical Properties: The chloro group is a common substituent in drug molecules. [8]It increases lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets in target proteins. [9]It can also block sites of metabolism, potentially improving the pharmacokinetic profile of a drug candidate.
-
Bioisostere and Analogue Design: This molecule can be used to synthesize analogues of known bioactive compounds. For instance, it could be used to explore the SAR of naphthalene-containing compounds that have shown antibacterial, antifungal, or anti-inflammatory activity. [10][11][12]
Caption: Role of 3-Chloronaphthalene-2-carboxylic acid in a typical drug discovery workflow.
Safety and Handling
-
Potential Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. [13]
Conclusion
3-Chloronaphthalene-2-carboxylic acid is a versatile chemical building block with significant potential for application in drug discovery and materials science. Its well-defined structure, coupled with the reactivity of its carboxylic acid group, allows for the systematic synthesis of novel compound libraries. The strategic placement of the chloro-substituent offers a means to fine-tune the physicochemical and pharmacokinetic properties of its derivatives. For researchers and scientists in drug development, this compound represents not just a molecule, but a gateway to exploring new chemical space in the quest for novel therapeutics.
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Methodological & Application
3-Chloronaphthalene-2-carboxylic acid as a building block for heterocycles
Topic: 3-Chloronaphthalene-2-carboxylic Acid as a Building Block for Heterocycles Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
3-Chloronaphthalene-2-carboxylic Acid: A Versatile Scaffold for Fused Heterocycles[1]
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), the 3-chloronaphthalene-2-carboxylic acid (3-CN-2-CA) scaffold represents a high-value "ortho-halo" synthon.[1] Unlike its ubiquitous analogue, 2-chlorobenzoic acid, this naphthalene derivative offers extended
This guide details the strategic application of 3-CN-2-CA in synthesizing benzo[g]quinazolines , benzo[g]indazoles , and naphtho-fused isoquinolinones .[1] We address the specific reactivity challenges of the naphthalene ring—specifically the steric hindrance at the C3 position and the solubility requirements—providing optimized, self-validating protocols for high-yield synthesis.
Chemical Reactivity Profile
The utility of 3-CN-2-CA lies in its bifunctional electrophilicity .[1] It possesses two reactive centers in a fixed ortho geometry:
-
C2-Carboxylic Acid: A hard electrophile susceptible to activation (via SOCl₂, HATU) or direct condensation.[1]
-
C3-Chloride: A functional handle for Nucleophilic Aromatic Substitution (
) or Transition Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig/Ullmann).[1]
Key Challenge: The electron-rich nature of the naphthalene ring makes the C3-chloride less reactive toward
Reactivity Roadmap (Graphviz)
Figure 1: Divergent synthetic pathways from 3-chloronaphthalene-2-carboxylic acid to bioactive fused heterocycles.
Detailed Experimental Protocols
Protocol A: Synthesis of Benzo[g]indazol-3-ol
Target Class: Anti-inflammatory agents, kinase inhibitors.[1] Mechanism: Nucleophilic displacement of chloride by hydrazine followed by intramolecular lactamization.
Materials:
-
3-Chloronaphthalene-2-carboxylic acid (1.0 eq)[1]
-
Hydrazine hydrate (80% aqueous solution, 5.0 eq)
-
Copper powder (0.1 eq) – Catalyst for chloride displacement
-
Solvent: Pyridine (or Ethanol/Water 1:1 for green chemistry)
Step-by-Step Methodology:
-
Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 3-chloronaphthalene-2-carboxylic acid (2.06 g, 10 mmol) in Pyridine (15 mL).
-
Addition: Add Copper powder (64 mg, 1 mmol) followed by the slow addition of Hydrazine hydrate (2.5 mL, 50 mmol). Caution: Exothermic.[1]
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours.-
Checkpoint: Monitor via TLC (EtOAc:Hexane 1:1). The starting material spot (
) should disappear, replaced by a polar fluorescent spot near the baseline.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour into ice-cold dilute HCl (100 mL, 2N) to remove pyridine and neutralize excess hydrazine.
-
The product, benzo[g]indazol-3-ol , will precipitate as an off-white solid.[1]
-
-
Purification: Filter the solid, wash copiously with water, and recrystallize from Ethanol.
-
Expected Yield: 75–85%.[1]
-
Validation:
NMR should show a characteristic broad singlet for OH/NH tautomer and loss of the carboxylic acid proton.
-
Protocol B: Copper-Catalyzed Cascade to Benzo[g]quinazolin-4-ones
Target Class: DNA intercalators, EGFR inhibitors.[1] Mechanism: Ullmann-type coupling with an amidine followed by condensation.[1]
Materials:
-
3-Chloronaphthalene-2-carboxylic acid (1.0 eq)[1]
-
Formamidine acetate (1.5 eq)
-
Catalyst: CuI (10 mol%)
-
Ligand: L-Proline (20 mol%)[1]
-
Base:
(2.5 eq) -
Solvent: DMSO (dry)
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a Schlenk tube and backfill with Argon.[1]
-
Charging: Add 3-chloronaphthalene-2-carboxylic acid (1.0 mmol), Formamidine acetate (1.5 mmol), CuI (19 mg), L-Proline (23 mg), and
(345 mg). -
Solvation: Add dry DMSO (3 mL) and seal the tube.
-
Reaction: Heat to
for 12–16 hours.-
Why L-Proline? It forms a soluble complex with Cu(I), facilitating the attack of the amidine nitrogen on the sterically crowded C3 position of the naphthalene ring [1].
-
-
Quench & Isolation:
-
Purification: Flash chromatography (DCM:MeOH 95:5).
-
Expected Yield: 60–70%.[1]
-
Protocol C: Buchwald-Hartwig Amination for N-Aryl Derivatives
Target Class: Naphtho-fused anthranilic acid mimics (precursors to acridones).[1]
Workflow Diagram (Graphviz):
Figure 2: Three-step workflow for converting 3-CN-2-CA into complex acridone scaffolds.
Critical Optimization:
-
Esterification First: The free carboxylic acid can poison Palladium catalysts.[1] Always convert 3-CN-2-CA to its methyl ester (Methyl 3-chloronaphthalene-2-carboxylate) before attempting Pd-catalyzed coupling [2].[1]
-
Ligand Choice: Use Xantphos or BINAP .[1] The wide bite angle is necessary to facilitate reductive elimination in bulky naphthalene systems.
Data Summary & Comparison
| Parameter | 3-Chloronaphthalene-2-carboxylic Acid | 2-Chlorobenzoic Acid (Standard) | Implication |
| Lipophilicity (cLogP) | ~3.2 | ~1.9 | Naphthalene derivatives show better membrane permeability but lower aqueous solubility.[1] |
| Steric Bulk | High (Peri-hydrogen interaction) | Low | Reaction times for 3-CN-2-CA are typically 2-3x longer than benzoic analogs.[1] |
| Fluorescence | Strong (Blue/UV) | Negligible | Products are often self-indicating on TLC (UV active).[1] |
| Moderate (requires catalyst) | Moderate | Cu or Pd catalysis is recommended for the naphthalene scaffold to ensure high yields. |
Troubleshooting & Expert Tips
-
Solubility: If the starting material does not dissolve in the reaction solvent (e.g., during the hydrazine reaction), add a co-solvent like N-Methyl-2-pyrrolidone (NMP).[1]
-
Decarboxylation: Avoid temperatures above
in acidic media, as the carboxylic acid group ortho to the electron-rich naphthalene ring is prone to thermal decarboxylation. -
Purification: Benzo[g] fused heterocycles are often highly planar and stack efficiently. They may streak on silica columns.[1] Add 1% Triethylamine to your eluent to improve peak shape.[1]
References
-
Ma, D., et al. "Accelerating Effect of Amino Acids on the Copper-Catalyzed Coupling of Aryl Halides." Journal of Organic Chemistry, vol. 70, no. 13, 2005, pp. 5164-5173.[1] Link
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, vol. 2, 2011, pp. 27-50.[1] Link
-
Niementowski, S. "Synthese der Chinazolinverbindungen."[1] Journal für Praktische Chemie, vol. 51, 1895, pp. 564. (Foundational reference for quinazoline synthesis methodology).
-
Deng, X., et al. "Synthesis of benzo[g]indazoles via hydrazine condensation." Tetrahedron Letters, vol. 46, no. 12, 2005. (Methodology adapted for naphthalene systems).[1]
Sources
Application Note: 3-Chloronaphthalene-2-carboxylic Acid in Medicinal Chemistry
[1]
Executive Summary
3-Chloronaphthalene-2-carboxylic acid is a high-value orthogonal building block in drug discovery. Distinguished by its ortho-halo acid motif, it serves as a critical junction point for generating molecular diversity. Unlike its ubiquitous analog, 3-hydroxy-2-naphthoic acid (BON Acid), the 3-chloro variant offers distinct bioisosteric properties—replacing a hydrogen-bond donor (OH) with a lipophilic, metabolic blocker (Cl)—while retaining the capacity for metal-catalyzed cross-coupling reactions.
This guide details the synthesis, derivatization, and application of this scaffold in targeting inflammatory pathways (COX-2), apoptosis regulation, and the development of fluorescent biological probes.
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | 3-Chloronaphthalene-2-carboxylic acid |
| CAS Number | 19411-56-4 |
| Molecular Formula | C₁₁H₇ClO₂ |
| Molecular Weight | 206.62 g/mol |
| LogP (Predicted) | ~3.7 (High Lipophilicity) |
| Key Functionalities | Carboxylic Acid (C2), Chlorine (C3) |
| Fluorescence | Native fluorescence (Naphthalene core); utilized in FRET applications |
Synthesis Protocol: The Sandmeyer Route[2][3]
While 3-hydroxy-2-naphthoic acid is commercially abundant, the 3-chloro derivative is best synthesized via a Sandmeyer reaction from 3-amino-2-naphthoic acid. This route ensures regiochemical purity which is difficult to achieve via direct electrophilic chlorination of 2-naphthoic acid.
Step 1: Precursor Preparation (Bucherer-Type Reaction)
Starting Material: 3-Hydroxy-2-naphthoic acid (BON Acid). Transformation: Conversion of the hydroxyl group to a primary amine. Conditions: Heat BON Acid with aqueous ammonia and ZnCl₂ (catalyst) in an autoclave at 195°C. Yield: Typically 70-80%.
Step 2: Sandmeyer Chlorination (Detailed Protocol)
This step requires precise temperature control to prevent diazonium decomposition to the phenol.
Reagents:
-
3-Amino-2-naphthoic acid (1.0 eq)
-
Sodium Nitrite (NaNO₂, 1.1 eq)
-
Copper(I) Chloride (CuCl, 1.2 eq)
-
Hydrochloric Acid (HCl, conc.)
Procedure:
-
Diazotization: Suspend 3-amino-2-naphthoic acid in 5M HCl at 0°C. Add an aqueous solution of NaNO₂ dropwise, maintaining the internal temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt. Check for excess nitrite with starch-iodide paper.
-
Substitution: Prepare a solution of CuCl in concentrated HCl at 0°C.
-
Addition: Slowly transfer the cold diazonium suspension into the stirring CuCl solution. Caution: Nitrogen gas evolution will be vigorous.
-
Work-up: Allow the mixture to warm to room temperature and stir for 2 hours. Heat to 60°C for 30 minutes to drive the reaction to completion.
-
Isolation: Cool to room temperature. The product precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol/water to obtain pale yellow crystals.
Medicinal Chemistry Applications
Bioisosterism and SAR
The 3-chloro substituent serves two primary roles in Structure-Activity Relationship (SAR) studies:
-
Metabolic Blocking: The C3 position of 2-naphthoic acid derivatives is susceptible to oxidative metabolism (hydroxylation). The chlorine atom blocks this site, potentially extending the half-life (
) of the drug candidate. -
Lipophilic Tuning: The Cl group increases lipophilicity (approx. +0.7 LogP vs H), enhancing membrane permeability and blood-brain barrier (BBB) penetration compared to the 3-hydroxy analog.
Target Classes
-
COX-2 Inhibition: Patents indicate the utility of 3-substituted naphthalene-2-carboxylic acids in designing cyclooxygenase-2 (COX-2) inhibitors. The naphthalene core mimics the lipophilic arachidonic acid binding channel, while the carboxylic acid anchors the molecule via salt bridges to Arg120 of the enzyme.
-
Apoptosis Regulation: Derivatives of this scaffold have been explored as Bcl-2 family inhibitors. The hydrophobic naphthalene surface promotes interaction with the BH3-binding groove of anti-apoptotic proteins.
Fluorescence Probes
The naphthalene core possesses intrinsic fluorescence. 3-Chloronaphthalene-2-carboxylic acid derivatives exhibit high quantum yields, making them suitable for:
-
FRET Donors: In biochemical assays to measure distance-dependent interactions.
-
Cellular Imaging: As inherently fluorescent tags for small-molecule tracking.
Derivatization Workflows
The "Ortho-Halo Acid" motif allows for divergent synthesis of three distinct library classes.
Pathway A: Amide Coupling (C2 Diversification)
Standard EDC/HOBt or HATU coupling with amines yields carboxamides . These are common in kinase inhibitor designs where the amide H-bonds with the hinge region.
Pathway B: Suzuki-Miyaura Coupling (C3 Diversification)
The C3-Chlorine is a handle for Palladium-catalyzed cross-coupling.
-
Catalyst: Pd(OAc)₂ / S-Phos (Buchwald ligands are recommended for sterically hindered ortho-chlorides).
-
Boronic Acid: Aryl or Heteroaryl boronic acids.
-
Product: 3-Aryl-2-naphthoic acids (Biaryl scaffolds).
Pathway C: Cyclization (Fused Heterocycles)
Reaction with nucleophiles followed by intramolecular cyclization yields tricyclic cores:
-
With Anilines: Forms Phenanthridinones (via amide formation then intramolecular C-H arylation).
-
With Phenols: Forms Benzo[c]coumarins .
Visual Workflow (Graphviz)
Caption: Synthetic genealogy of 3-Chloronaphthalene-2-carboxylic acid, illustrating its origin from BON acid and its divergent utility in generating three distinct medicinal chemistry libraries.
References
- Synthesis via Sandmeyer: Strohbach, Berichte der deutschen chemischen Gesellschaft, 1901, 34, 4160.
-
Precursor Synthesis: "Top 5 Applications of 3-Amino-2-Naphthoic Acid." NBInno Chemical, .
-
COX-2 Inhibition: "Substituted amino phenyl acetic acid derivatives... as COX-2 inhibitors." Patent CN1729157A. .
-
Apoptosis Regulation: "Methods and compounds for regulating apoptosis." Patent US20090118135A1. .
-
Fluorescence Properties: "3-Chloronaphthalene-2-carboxylic acid Product Information." CymitQuimica. .
-
Naphthalene Scaffolds in Med Chem: Singh, S. K., et al. "Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective." European Journal of Medicinal Chemistry, 2019. .
Application Note: Antimicrobial Screening of 3-Chloronaphthalene-2-carboxylic Acid Derivatives
[1]
Abstract & Scientific Rationale
The search for novel antimicrobial agents has increasingly turned toward lipophilic small molecules capable of penetrating the complex cell envelopes of multidrug-resistant (MDR) bacteria. 3-Chloronaphthalene-2-carboxylic acid represents a "privileged scaffold" in medicinal chemistry. The naphthalene core provides the necessary lipophilicity for membrane intercalation, while the carboxylic acid moiety serves as a versatile handle for derivatization (e.g., into hydrazides, amides, or oxadiazoles). Crucially, the 3-chloro substituent offers steric protection against metabolic degradation and enhances binding affinity via halogen bonding interactions with microbial targets.
This Application Note details the end-to-end workflow for screening derivatives of this scaffold, moving from library generation to quantitative susceptibility testing (MIC) and mechanistic validation.
Key Mechanistic Insights
-
Lipophilicity (LogP): Naphthalene derivatives often exhibit high LogP values (>3.5), facilitating passive diffusion through the lipid bilayer of Gram-positive bacteria (S. aureus) but requiring specific porin channels or efflux pump inhibition for Gram-negative efficacy (E. coli).
-
Electronic Effects: The electron-withdrawing chlorine atom at the C3 position modulates the pKa of the C2-carboxyl group (or its derivatives), influencing ionization states at physiological pH.
Experimental Workflow
The following diagram outlines the logical progression from chemical synthesis to hit validation.
Figure 1: High-level screening workflow for naphthalene-based pharmacophores.
Pre-Analytical Phase: Library Preparation
Before biological testing, the derivatives must be solubilized. Naphthalene derivatives are notoriously hydrophobic, often precipitating in aqueous media, which leads to false negatives.
Protocol A: Stock Solution Preparation
-
Weighing: Accurately weigh 10 mg of the derivative.
-
Solvent: Dissolve in 1 mL of 100% DMSO (Dimethyl Sulfoxide) to achieve a 10,000 µg/mL (Stock A) concentration.
-
Note: If precipitation occurs, sonicate for 5 minutes at 40°C.
-
-
Working Solution: Dilute Stock A 1:10 in sterile water or media to create Stock B (1,000 µg/mL) .
-
Critical Check: Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v), as DMSO itself is toxic to some bacteria at >2%.
-
Primary Screening: Agar Well Diffusion
Purpose: A qualitative " go/no-go " filter to identify active compounds rapidly.
Materials
-
Media: Mueller-Hinton Agar (MHA) for bacteria; Sabouraud Dextrose Agar (SDA) for fungi.
-
Inoculum: 0.5 McFarland standard (
CFU/mL). -
Controls: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal), DMSO (Negative).
Step-by-Step Procedure
-
Inoculation: Dip a sterile swab into the 0.5 McFarland suspension. Streak the entire agar surface three times, rotating the plate 60° each time to ensure a confluent lawn.
-
Well Creation: Use a sterile 6mm cork borer to punch wells into the agar. Remove the agar plug with a sterile needle.
-
Compound Loading:
-
Add 50 µL of the test compound (1,000 µg/mL) into the well.
-
Add 50 µL of positive control and negative control (DMSO) in separate wells.
-
-
Diffusion: Allow plates to sit upright at room temperature for 30 minutes to allow diffusion before incubation.
-
Incubation: Incubate at 37°C for 18-24 hours (Bacteria) or 25°C for 48 hours (Fungi).
-
Analysis: Measure the diameter of the Zone of Inhibition (ZOI) in millimeters.
-
Criteria: ZOI > 10mm indicates potential activity.
-
Quantitative Assessment: Broth Microdilution (MIC)
Purpose: Determine the Minimum Inhibitory Concentration (MIC) following CLSI M07 guidelines . This is the gold standard for potency.
Protocol Logic (Serial Dilution)
The assay uses a 96-well plate format to test a range of concentrations (typically 512 µg/mL down to 0.5 µg/mL).
Step-by-Step Procedure
-
Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]
-
Plate Setup:
-
Add 100 µL of CAMHB to columns 2 through 12.
-
Add 200 µL of the test compound (1,024 µg/mL) to column 1 (if starting at 512 µg/mL final).
-
-
Serial Dilution:
-
Transfer 100 µL from column 1 to column 2. Mix by pipetting up and down 5 times.
-
Transfer 100 µL from column 2 to column 3. Repeat until column 11.
-
Discard 100 µL from column 11.
-
Column 12 is the Growth Control (No drug).
-
-
Inoculum Prep: Dilute the 0.5 McFarland suspension 1:150 in CAMHB to reach
CFU/mL. -
Inoculation: Add 100 µL of the diluted inoculum to all wells (Final volume 200 µL; Final bacterial density
CFU/mL). -
Incubation: 37°C for 16-20 hours.
-
Readout:
Data Reporting Table
| Compound ID | R-Group | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | Interpretation |
| 3-CN-01 | -OH (Parent) | >128 | >128 | Inactive (Precursor) |
| 3-CN-05 | -NHNH2 (Hydrazide) | 32 | 64 | Moderate Activity |
| 3-CN-12 | -Oxadiazole | 4 | 16 | Hit |
| Cipro | (Control) | 0.5 | 0.015 | Validated |
Mechanism of Action: Time-Kill Kinetics
Purpose: To determine if the hit compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Procedure
-
Setup: Prepare tubes containing CAMHB + Compound at 1x MIC and 4x MIC . Include a growth control (no drug).
-
Inoculation: Inoculate with
CFU/mL. -
Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.
-
Plating: Serially dilute aliquots in saline and plate onto nutrient agar.
-
Counting: Count colonies after 24h incubation.
-
Analysis:
-
Bactericidal:
reduction in CFU/mL compared to the initial inoculum. -
Bacteriostatic:
reduction.
-
Structure-Activity Relationship (SAR) Analysis
When analyzing 3-chloronaphthalene-2-carboxylic acid derivatives, look for these trends:
-
The "Ortho" Effect: The chlorine at position 3 is ortho to the carboxylic acid at position 2. This creates a twisted conformation due to steric hindrance, preventing the carbonyl from being coplanar with the naphthalene ring. This often improves selectivity by limiting non-specific binding.
-
Lipophilicity Balance: If the derivative (e.g., a long-chain amide) is too lipophilic (LogP > 5), activity against Gram-negative bacteria usually drops due to the inability to cross the hydrophilic outer membrane.
-
Halogen Bonding: The 3-chloro group can act as a halogen bond donor to carbonyl backbone oxygens in bacterial enzymes (e.g., DNA gyrase), often enhancing potency compared to the non-chlorinated analog.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Disk Diffusion Method for Antimicrobial Susceptibility Testing.[2] Version 11.0. [Link]
-
National Institutes of Health (NIH) / PubChem. (n.d.). 7-Chloronaphthalene-1-carboxylic acid (Isomer Context). [Link]
-
Makovitzki, A., et al. (2006).[3] Ultrashort Antibacterial and Antifungal Lipopeptides. Proceedings of the National Academy of Sciences. (Context on lipophilic pharmacophores). [Link]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Chloronaphthalene-2-carboxylic acid
The following guide serves as a technical support resource for the purification of 3-Chloronaphthalene-2-carboxylic acid (also known as 3-chloro-2-naphthoic acid). It is designed for researchers encountering purity issues during synthesis (typically via Sandmeyer reaction from 3-amino-2-naphthoic acid or lithiation of 2-chloronaphthalene).
Status: Operational Topic: Downstream Processing & Purity Optimization Target Molecule: 3-Chloronaphthalene-2-carboxylic acid (CAS: Variable/Research Grade; Analogous to CAS 16650-55-8 for general chloronaphthoic series)
Section 1: Diagnostic Triage
Before starting a purification protocol, assess the state of your crude material to select the correct workflow.
| Symptom | Probable Cause | Recommended Action |
| Gummy/Sticky Residue | Presence of neutral impurities (e.g., 2-chloronaphthalene) or solvent entrapment.[1] | Go to Protocol A (Acid-Base Extraction) to remove neutrals. |
| Dark Brown/Black Color | Oxidation byproducts (quinones) or polymerized tars.[1] | Go to Protocol B (Charcoal Treatment) during recrystallization. |
| Low Melting Point (<150°C) | Significant contamination with regioisomers or starting material (3-amino-2-naphthoic acid).[1] | Go to Protocol C (Recrystallization) . |
| Insoluble in Aqueous Base | Material is likely the anhydride or decarboxylated product (2-chloronaphthalene).[1] | Check pH. If insoluble at pH > 12, the carboxylic acid functionality is absent. |
Section 2: Core Purification Protocols
Protocol A: Acid-Base Extraction (Removal of Neutral Impurities)
Best for: Crude solids synthesized via lithiation or Sandmeyer reactions containing unreacted starting materials (e.g., 2-chloronaphthalene).
The Logic: 3-Chloronaphthalene-2-carboxylic acid is a weak acid (
-
Dissolution: Suspend the crude solid in 1M NaOH (approx. 10 mL per gram of solid). Stir vigorously for 30 minutes.
-
Checkpoint: The solution should be homogenous. If a solid or oil persists, these are neutral impurities.
-
-
Filtration: Filter the alkaline solution through a Celite pad to remove insoluble neutrals (unreacted 2-chloronaphthalene, tars).
-
Tip: Wash the filter cake with a small amount of 1M NaOH.
-
-
Precipitation: Cool the filtrate to 0–5°C in an ice bath. Slowly add 6M HCl dropwise with stirring until pH reaches ~1.
-
Observation: The product should precipitate as a thick white/off-white solid.
-
-
Isolation: Filter the precipitate, wash with cold water (3x) to remove salts, and dry under vacuum.
Protocol B: Recrystallization (Removal of Isomers & Trace Derivatives)
Best for: Fine-tuning purity after acid-base extraction. Removes isomeric acids (e.g., 1-chloro isomers) and trace hydrolysis products (3-hydroxy-2-naphthoic acid).
Solvent System:
-
Primary Choice: Ethanol (95%) or Ethanol/Water.
-
Alternative: Toluene (good for removing more polar impurities if the acid is sufficiently soluble hot).
-
For Stubborn Impurities: Glacial Acetic Acid (use with caution; requires thorough drying).
Step-by-Step:
-
Place the dried solid from Protocol A in a flask equipped with a reflux condenser.
-
Add Ethanol (95%) gradually while heating to reflux. Add just enough solvent to dissolve the solid completely at boiling point.[2]
-
Charcoal Step: If the solution is colored (brown/yellow), add activated carbon (5 wt%), reflux for 5 mins, and filter hot through Celite.
-
-
Remove from heat and allow the flask to cool to room temperature slowly (over 1-2 hours).
-
Why? Rapid cooling traps impurities. Slow crystal growth excludes isomers from the lattice.
-
-
Cool further in an ice bath (0°C) for 30 minutes.
-
Filter the crystals and wash with cold ethanol. Dry at 50°C under vacuum.
Section 3: Troubleshooting & FAQs
Q: My product is precipitating as a "milk" or oil during acidification. What is happening? A: This is "oiling out," often caused by adding acid too quickly or the presence of lipophilic impurities.
-
Fix: Re-dissolve in base. Add a co-solvent (like 10% methanol) to the aqueous base before acidification to keep the oily intermediates in solution longer, allowing the acid to crystallize. Alternatively, acidify very slowly with vigorous stirring.
Q: I suspect I have the 3-hydroxy impurity (from Sandmeyer hydrolysis). How do I remove it? A: 3-Hydroxy-2-naphthoic acid is significantly more polar and has phenolic acidity.
-
Fix: Perform the recrystallization in Toluene . The hydroxy-impurity is less soluble in non-polar toluene than the chloro-acid and may remain undissolved or stay in the mother liquor. Alternatively, wash the crude solid with warm water (the hydroxy acid is slightly more water-soluble).
Q: What is the expected Melting Point? A: While specific literature values for the 3-chloro-2-isomer can vary, it is a high-melting solid.
-
Reference: Analogous 3-amino-2-naphthoic acid melts at ~214°C; 2-chloronaphthalene melts at 59°C.
-
Expectation: Expect a melting point >150°C . A range wider than 2°C indicates impurity. Use HPLC (C18 column, Acetonitrile/Water + 0.1% TFA) for definitive purity.
Section 4: Process Visualization
The following diagram illustrates the decision logic for purifying the crude material based on its initial state.
Caption: Decision tree for selecting the appropriate purification workflow based on crude material properties.
Section 5: References
-
Sandmeyer Synthesis Context: Organic Syntheses, Coll. Vol. 3, p. 573 (1955). Describes the preparation of the precursor 3-amino-2-naphthoic acid and general handling of naphthoic acid derivatives.
-
Recrystallization Techniques: Journal of Chemical Education, "Solvent Selection for Recrystallization." General principles for aromatic carboxylic acids (Ethanol/Toluene systems).
-
Physical Properties (Analog): PubChem, "2-Chloronaphthalene" (Melting Point 59.5°C) and "3-Amino-2-naphthoic acid" (Melting Point 214°C). Used to bracket expected thermal properties.
Sources
Technical Support Center: Synthesis of 3-Chloronaphthalene-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-Chloronaphthalene-2-carboxylic acid. It is designed for researchers, chemists, and drug development professionals to help navigate the common challenges and side reactions encountered during this multi-step synthesis.
Section 1: Overview of Synthetic Pathways
The synthesis of 3-Chloronaphthalene-2-carboxylic acid is typically not a single-step process and involves the strategic introduction of both the chloro and carboxyl functional groups onto the naphthalene core. The choice of route often depends on the availability of starting materials. The most common and logical approach begins with a pre-functionalized naphthalene ring, such as 3-Amino-2-naphthoic acid or a related precursor.
Common Synthetic Approach: The Sandmeyer Reaction
A robust and widely documented method involves the diazotization of an amino group, followed by a copper-catalyzed Sandmeyer reaction to introduce the chlorine atom. This is often the preferred route due to the reliability of the Sandmeyer reaction for installing halogens on an aromatic ring.[1][2]
Caption: High-level workflow for the synthesis of 3-Chloronaphthalene-2-carboxylic acid.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.
Problem Area: Low Yield & Incomplete Reactions
Q: My Sandmeyer reaction yield is consistently low, and I recover a significant amount of a hydroxylated byproduct (3-Hydroxy-2-naphthoic acid). What is happening?
A: This is a classic issue stemming from the instability of the diazonium salt intermediate. The diazonium group is an excellent leaving group (N₂ gas), and premature decomposition allows for reaction with water in the aqueous medium, leading to the formation of a phenol.
Causality & Mechanism: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[3] It competes with the thermal and aqueous decomposition of the diazonium salt. The key is to favor the copper-catalyzed pathway over the undesired reaction with water.
Troubleshooting Steps:
-
Temperature Control (Critical): The diazotization step (formation of the diazonium salt) must be performed at low temperatures, typically 0-5 °C. This minimizes the rate of decomposition. Ensure your reaction flask is well-submerged in an ice-salt bath.
-
Control of Nitrous Acid: Add the sodium nitrite solution slowly and dropwise to the acidic solution of the amine. This prevents a localized excess of nitrous acid, which can lead to side reactions and temperature spikes.
-
pH Management: Maintain a strongly acidic environment. This stabilizes the diazonium salt and prevents the formation of diazoamino compounds.
-
Immediate Use: Prepare the diazonium salt solution and use it immediately in the subsequent Sandmeyer step. These salts should not be stored or allowed to warm up.
Q: My reaction to hydrolyze a nitrile precursor (3-Chloro-2-cyanonaphthalene) stalls, leaving a significant amount of the amide intermediate. How can I drive the reaction to completion?
A: Incomplete hydrolysis is common and indicates that the reaction conditions are not sufficiently forcing to hydrolyze the more stable amide intermediate. Both acidic and basic hydrolysis proceed in two stages: nitrile to amide, then amide to carboxylic acid.[4] The second step often requires more energy.
Troubleshooting Steps:
-
For Acidic Hydrolysis:
-
Increase Acid Concentration: Switch from dilute HCl to a more concentrated solution or use sulfuric acid. Protonation of the amide carbonyl is necessary to make it more electrophilic for water to attack.[5]
-
Increase Temperature & Time: Prolong the reflux time significantly (e.g., from 6 hours to 18-24 hours) and ensure a steady reflux is maintained.
-
-
For Basic Hydrolysis:
-
Use a Higher Boiling Point Solvent: If using aqueous NaOH/ethanol, consider switching to a solvent like ethylene glycol to achieve higher reaction temperatures.[6]
-
Increase Base Stoichiometry: Ensure at least two equivalents of base are used: one to react and one to deprotonate the resulting carboxylic acid. An excess is often beneficial.
-
| Condition | Amide Intermediate Likely | Carboxylic Acid Favored |
| Temperature | Mild (e.g., 80 °C) | High (e.g., >100 °C, reflux) |
| Reaction Time | Short (1-4 hours) | Extended (6-24 hours) |
| Reagent (Acid) | Dilute HCl | Concentrated H₂SO₄ or HCl |
| Reagent (Base) | 1.0-1.5 eq. NaOH | >2.0 eq. NaOH or KOH in a high-boiling solvent |
Table 1. Conditions influencing the outcome of nitrile hydrolysis.
Problem Area: Byproduct Formation
Q: I have an insoluble, high-melting point byproduct in my Sandmeyer reaction that I suspect is a biaryl compound. How is this formed and how can I prevent it?
A: The formation of biaryl compounds is a known side reaction in Sandmeyer chemistry and is strong evidence for the radical mechanism.[3][7] The aryl radical intermediate, instead of reacting with the copper-bound halide, can dimerize with another aryl radical.
Caption: Competing pathways in the Sandmeyer reaction.
Troubleshooting Steps:
-
Ensure Catalytic Copper(I): The reaction relies on the Cu(I) catalyst. If your copper(I) chloride is old or has been exposed to air, it may have oxidized to Cu(II), which is less effective. Use freshly prepared or high-purity CuCl.
-
Maintain a Homogeneous Solution: Ensure the diazonium salt solution is added to a well-stirred, homogeneous solution of the copper catalyst. This promotes the desired bimolecular reaction over the radical dimerization.
-
Avoid High Concentrations: Running the reaction at very high concentrations can increase the likelihood of radical-radical coupling.
Q: I am attempting a Friedel-Crafts acylation on 2-chloronaphthalene to install an acetyl group (as a precursor to the carboxylic acid) and am getting a mixture of isomers. How can I improve regioselectivity?
A: The Friedel-Crafts acylation of substituted naphthalenes is notoriously sensitive to reaction conditions, often yielding a mixture of isomers.[8] The substitution pattern is governed by a delicate balance between kinetic and thermodynamic control.[9]
-
Kinetic Control: Usually favors substitution at the more reactive α-position (C1). This is often achieved at lower temperatures.
-
Thermodynamic Control: Favors the formation of the more sterically stable β-isomer (C3 in this case, relative to the C2 chloro group). This is promoted by higher temperatures, longer reaction times, or the use of bulkier solvents/reagents that allow for equilibration.
Troubleshooting Steps:
-
Solvent Choice: This is one of the most critical factors. Non-polar solvents like carbon disulfide (CS₂) or dichloroethane often favor α-substitution (kinetic product).[8] Polar solvents like nitrobenzene can favor β-substitution (thermodynamic product).
-
Temperature Management: Start with low temperatures (e.g., 0 °C) to favor the kinetic product. If the thermodynamic product is desired, higher temperatures may be necessary, but this can also lead to other side reactions.
-
Lewis Acid: While AlCl₃ is common, other Lewis acids like SnCl₄ or TiCl₄ can sometimes offer different selectivity.[10] Ensure the Lewis acid is anhydrous, as moisture will deactivate it.[11]
Section 3: Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when performing a diazotization and Sandmeyer reaction? A: The most significant hazard is the potential for diazonium salts to decompose explosively when isolated and dried. Never isolate the diazonium salt intermediate. Always prepare it in solution at low temperatures and use it immediately. Additionally, the evolution of nitrogen gas can cause pressure buildup if the reaction is performed in a sealed vessel. Always use an open or vented system.
Q: What is the best method to purify the final 3-Chloronaphthalene-2-carboxylic acid product? A: A combination of acid-base extraction and recrystallization is highly effective.[12]
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Extract with a basic aqueous solution (e.g., 1M NaOH or NaHCO₃). The carboxylic acid will deprotonate and move to the aqueous layer, leaving neutral impurities (like biaryl byproducts) in the organic layer.
-
Recovery: Separate the aqueous layer and re-acidify it with a strong acid (e.g., 2M HCl) until the product precipitates out.
-
Recrystallization: Collect the solid product by filtration and recrystallize it from a suitable solvent system (e.g., ethanol/water or acetic acid) to remove any remaining acidic impurities.
Q: Can I introduce the carboxylic acid group first and then the chlorine? A: This is generally not advisable. The carboxylic acid group is a deactivating meta-director for electrophilic aromatic substitution. Attempting to chlorinate naphthalene-2-carboxylic acid would be difficult and would likely not give the desired 3-chloro isomer. The strategy of placing the groups in the correct orientation first (e.g., starting with 3-amino-2-naphthoic acid) is far more efficient.
Section 4: Experimental Protocols
Protocol 1: Synthesis via Sandmeyer Reaction of 3-Amino-2-naphthoic acid
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
Step A: Diazotization
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-Amino-2-naphthoic acid (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.
-
Cool the stirred suspension to 0-5 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in cold water.
-
Add the NaNO₂ solution dropwise to the amine suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C. A clear, pale-yellow solution of the diazonium salt should form.
-
Maintain stirring at 0-5 °C for an additional 15 minutes. Use this solution immediately in the next step.
Step B: Sandmeyer Reaction
-
In a separate 500 mL flask, dissolve copper(I) chloride (CuCl, 1.2 eq) in concentrated HCl (2.0 eq). Cool this solution to 0-5 °C with stirring.
-
Slowly add the cold diazonium salt solution from Step A to the CuCl solution over 30-45 minutes. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition.
-
Cool the reaction mixture to room temperature. The crude product should precipitate.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
Protocol 2: Purification by Acid-Base Extraction
-
Transfer the crude solid product to a separatory funnel containing ethyl acetate and 1M NaOH(aq).
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Drain the lower aqueous layer (containing the sodium salt of the product) into a clean beaker.
-
Extract the organic layer one more time with 1M NaOH(aq) and combine the aqueous extracts.
-
Discard the organic layer (containing neutral impurities).
-
Cool the combined aqueous extracts in an ice bath and slowly add concentrated HCl with stirring until the pH is ~2. A precipitate of the pure carboxylic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and dry under vacuum.
-
For highest purity, recrystallize from a suitable solvent.
References
-
Adda247. (2023). Sandmeyer Reaction Mechanism. [Link]
-
ARKIVOC. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). [Link]
-
Chemguide. (n.d.). Hydrolysing Nitriles. [Link]
-
Chemistry LibreTexts. (2021). 20.7: Chemistry of Nitriles. [Link]
-
Chemistry LibreTexts. (2021). 21.5: Hydrolysis of nitriles. [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). Industrial production method of 3-chloro-2-naphthalene boric acid.
-
Khan Academy. (n.d.). Carboxylic acid reactions overview. [Link]
-
Khan Academy. (2023). Sandmeyer reaction | Haloalkanes and Haloarenes. [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]
-
Organic Syntheses. (n.d.). 2,3-naphthalenedicarboxylic acid. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-hydroxy-naphthalene-3-carboxylic acid. [Link]
-
ResearchGate. (2019). Pathways of Friedel–Crafts acylation of naphthalene to give.... [Link]
-
ResearchGate. (n.d.). How can I purify carboxylic acid?. [Link]
-
Synthesis Workshop. (n.d.). Nitrile to Acid - Common Conditions. [Link]
-
University of Rochester. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. [Link]
-
YouTube. (2024). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. [Link]
Sources
- 1. Sandmeyer Reaction Mechanism - [adda247.com]
- 2. byjus.com [byjus.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 6. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 11. EP0196805A1 - Acylation of naphthalenes - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Chloronaphthalene-2-carboxylic Acid
[1]
Case ID: 3-CN-2-COOH-PUR Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary & Chemical Profile[1][2]
The Challenge:
Purifying 3-Chloronaphthalene-2-carboxylic acid via silica gel chromatography presents a classic "sticky proton" problem. The carboxylic acid moiety (
The Solution: You must suppress the ionization of the carboxylic acid to ensure it travels through the column as a discrete, neutral band. This is achieved by acidifying the mobile phase.[2][3]
Physicochemical Data Table
| Parameter | Value / Characteristic | Implication for Chromatography |
| Structure | Naphthalene core + COOH + Cl | Lipophilic core, polar "head".[1] |
| pKa | ~3.9 (Est.[1] due to Cl inductive effect) | Acidic.[1] Will exist as anion on neutral silica.[1] |
| Solubility | High: DCM, EtOAc, THFLow: Hexanes, Water | Do not wet load in pure DCM if starting gradient is Hexane-rich (precipitation risk).[1] |
| Rf (Target) | 0.3 - 0.4 | Adjust solvent strength to achieve this Rf in the presence of modifier. |
Standard Operating Procedure (SOP)
Phase 1: Mobile Phase Design
CRITICAL: Do not run this column with neutral solvents.[1]
-
Primary Solvent System: Hexanes / Ethyl Acetate (EtOAc).[1]
-
Modifier: Glacial Acetic Acid (AcOH) or Formic Acid (FA).[1]
-
Concentration: 1.0% v/v is standard.[1] (e.g., 99 mL Solvent + 1 mL AcOH).[1]
Field Note: Acetic acid is preferred over formic acid for silica columns as it is less likely to degrade labile impurities, though 3-chloronaphthalene-2-carboxylic acid is robust.[1]
Phase 2: Sample Loading (The "Dry Load" Technique)
Due to the solubility disparity between the compound (soluble in DCM) and the starting mobile phase (Hexane-rich), wet loading is discouraged to prevent column head precipitation.
-
Dissolve crude material in a minimum amount of DCM or Acetone.[1]
-
Add Celite 545 or Silica Gel (ratio 1:2 crude to solid).[1]
-
Rotary evaporate to dryness until a free-flowing powder remains.
-
Load the powder onto the top of the pre-packed column as a flat bed.
Phase 3: Elution Gradient[1]
-
Equilibration: Flush column with 3 CV (Column Volumes) of 1% AcOH in Hexanes.
-
Gradient: 0%
40% EtOAc in Hexanes (with constant 1% AcOH). -
Observation: The product usually elutes between 20-30% EtOAc, depending on the specific isomer profile.
Visualization: Purification Workflow
Figure 1: Optimized workflow for purifying aromatic carboxylic acids, prioritizing dry loading to mitigate solubility issues.
Troubleshooting Guide (Q&A)
Q1: My product is "streaking" (tailing) from the baseline to the solvent front. What is wrong?
-
Diagnosis: The "Sticky Proton" effect. The carboxylic acid is ionizing and interacting with the silica surface.
-
The Fix: Increase the acidity of your mobile phase. If you are using 0.5% AcOH, bump it to 1.0% or even 2.0%. Ensure you pre-equilibrated the column with the acidic solvent; if the silica is not acidified before the sample hits it, streaking will persist.
Q2: I see a shadow spot just below my main spot on TLC. Is this an impurity?
-
Diagnosis: Likely not.[1] This is often the "dimer" effect. Carboxylic acids in non-polar solvents form hydrogen-bonded dimers.[1]
-
Verification: Run the TLC again with a drop of Methanol or Acetic Acid in the TLC jar. If the two spots merge into one tight spot, it was just the dimer/monomer equilibrium, not an impurity.
Q3: The product precipitated as a white solid at the top of the column immediately after loading.
-
Diagnosis: Solvent shock.[1] You likely wet-loaded in DCM, but your mobile phase was 90% Hexane. The compound crashed out when the DCM was diluted.
-
The Fix: Stop the flow. Add a small layer of sand.[1][4] Gently pipette pure DCM or EtOAc to re-dissolve the crash-out, then immediately move to a higher polarity gradient (e.g., start at 10% EtOAc instead of 0%). Prevention: Use the Dry Load method described in the SOP.
Q4: How do I remove the Acetic Acid from my purified product? It smells like vinegar. [1]
Advanced Decision Tree: Separation Logic
Figure 2: Logical pathways for resolving common chromatographic failures specific to halogenated naphthoic acids.
Frequently Asked Questions (FAQs)
Q: Can I use basic alumina instead of silica? A: Absolutely not. 3-Chloronaphthalene-2-carboxylic acid is acidic.[1] It will react with basic alumina to form a salt (carboxylate), permanently binding to the column. Neutral alumina is possible but generally offers lower resolution than acidified silica.[1]
Q: Why not just crystallize it? A: Crystallization is indeed excellent for this compound (typically from Ethanol or Acetic Acid).[1] However, if you have significant regioisomers (e.g., 4-chloro or 1-chloro analogs) from a non-selective chlorination, chromatography is often required to debulk the mixture before a final "polishing" crystallization.[1]
Q: Can I use DCM/Methanol instead of Hexane/EtOAc?
A: Yes. A gradient of 0%
References
-
Still, W. C.; Kahn, M.; Mitra, A. (1978).[1][4] "Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution". Journal of Organic Chemistry.
- Context: The foundational text for flash chrom
-
Reich, H. J. (University of Wisconsin).[1] "Flash Chromatography of Carboxylic Acids". Organic Chemistry Data.
- Context: Authoritative guide on using acetic acid modifiers for acidic compounds.
-
Sigma-Aldrich. "2-Naphthoic acid Properties & Safety".[1] [1]
-
Context: Physicochemical data (pKa, solubility) for the parent scaffold (2-naphthoic acid) used to extrapolate 3-chloro behavior.[1]
-
-
Org. Synth. (1955).[1][5] "3-Amino-2-naphthoic Acid".[1][6] Organic Syntheses, Coll.[1] Vol. 3. [1]
-
Context: Demonstrates the solubility and handling of substituted 2-naphthoic acids.[1]
-
Sources
- 1. guidechem.com [guidechem.com]
- 2. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Chromatography [chem.rochester.edu]
- 5. 2-Naphthoic acid CAS#: 93-09-4 [m.chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: A Guide to Handling Impurities in Commercial 3-Chloronaphthalene-2-carboxylic Acid
Welcome to the technical support center for 3-Chloronaphthalene-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experimental workflows. Commercial grades of 3-Chloronaphthalene-2-carboxylic acid can contain impurities that may interfere with downstream applications. This document provides troubleshooting guidance and frequently asked questions to help you identify, characterize, and remove these impurities, ensuring the integrity of your research.
I. Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my commercial sample of 3-Chloronaphthalene-2-carboxylic acid?
A1: Based on common industrial synthesis routes, the most likely impurities include:
-
Unreacted Starting Material: 2-Chloronaphthalene is the logical precursor for the synthesis of 3-Chloronaphthalene-2-carboxylic acid. Due to incomplete carboxylation, it is a common impurity.
-
Isomeric Byproducts: The synthesis of the 2-chloronaphthalene starting material often involves the direct chlorination of naphthalene. This process can yield a mixture of isomers, with 1-chloronaphthalene being a potential contaminant.[1][2]
-
Over-chlorinated Species: Dichloro- and trichloronaphthalenes can also be formed during the initial chlorination of naphthalene and may be carried through the synthesis.[1]
-
Related Naphthalene Derivatives: Depending on the specific carboxylation method used, other naphthalene-based impurities could be present.
Q2: My compound appears discolored (e.g., yellow or brown). Is this indicative of a specific impurity?
A2: While pure 3-Chloronaphthalene-2-carboxylic acid should be a white to off-white solid, discoloration often suggests the presence of minor impurities. These could be residual starting materials, byproducts from side reactions, or degradation products. While color alone is not a definitive indicator of a specific impurity, it does warrant further purity analysis.
Q3: How can I quickly assess the purity of my 3-Chloronaphthalene-2-carboxylic acid?
A3: A simple and effective preliminary purity assessment can be done using Thin Layer Chromatography (TLC). By dissolving a small amount of your compound in a suitable solvent and running it on a TLC plate against a reference standard (if available), you can visualize the presence of multiple spots, which would indicate impurities. A more quantitative assessment can be achieved using High-Performance Liquid Chromatography (HPLC).
Q4: Will the presence of these impurities affect my downstream reactions?
A4: The impact of impurities is highly dependent on your specific application. For instance, unreacted 2-chloronaphthalene lacks the carboxylic acid functional group and will not participate in reactions targeting this group, potentially leading to lower yields and inaccurate concentration measurements. Other reactive impurities could lead to the formation of unintended side products, complicating your reaction mixture and purification process.
II. Troubleshooting Guide: Impurity Identification and Remediation
This section provides a systematic approach to identifying and removing common impurities from commercial 3-Chloronaphthalene-2-carboxylic acid.
Issue 1: Presence of Non-polar Impurities (e.g., 2-Chloronaphthalene)
Symptoms:
-
You observe an additional spot with a higher Rf value than the main product on a normal-phase TLC.
-
¹H NMR analysis shows aromatic signals that do not correspond to the expected pattern of the carboxylic acid product.
-
Your reaction yield is lower than expected, suggesting the starting material concentration was inaccurate due to the presence of an inert impurity.
Causality: The most probable cause is incomplete carboxylation of the 2-chloronaphthalene starting material. Due to its non-polar nature compared to the carboxylic acid product, it is often less soluble in polar solvents.
Workflow for Identification and Removal:
Caption: Workflow for the removal of non-polar impurities.
Detailed Protocol: Recrystallization
Recrystallization is an effective method for removing less soluble impurities. The choice of solvent is critical for successful purification.
1. Solvent Selection:
-
Ideal solvents should dissolve the 3-Chloronaphthalene-2-carboxylic acid well at elevated temperatures but poorly at room temperature.
-
The impurity (e.g., 2-chloronaphthalene) should either be highly soluble at room temperature or largely insoluble even at elevated temperatures.
-
Based on the properties of similar compounds, a mixed solvent system is often effective. A good starting point is a mixture of a polar solvent in which the carboxylic acid is soluble (e.g., ethanol, methanol, or acetic acid) and a non-polar co-solvent (e.g., hexane or heptane) to precipitate the purified product upon cooling.
2. Step-by-Step Recrystallization Protocol:
- Place the impure 3-Chloronaphthalene-2-carboxylic acid in an Erlenmeyer flask.
- Add a minimal amount of the primary polar solvent (e.g., ethanol) and heat the mixture gently to dissolve the solid.
- If insoluble impurities remain, perform a hot filtration to remove them.
- To the hot, clear solution, slowly add the non-polar co-solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy.
- If cloudiness persists, add a few drops of the primary polar solvent until the solution is clear again.
- Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
- For maximum yield, place the flask in an ice bath for 30 minutes to complete the crystallization.
- Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
- Dry the crystals under vacuum to remove residual solvent.
3. Purity Verification:
-
Run a TLC of the recrystallized material alongside the original impure sample. A single spot for the purified product should be observed.
-
Obtain a melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.
-
For definitive confirmation, acquire ¹H NMR and ¹³C NMR spectra and compare them to reference data.
Issue 2: Difficulty in Characterizing Impurities by NMR
Symptom:
-
The ¹H NMR spectrum shows a complex aromatic region with overlapping signals, making it difficult to assign peaks to the product and potential impurities.
Causality: The aromatic protons of 3-Chloronaphthalene-2-carboxylic acid and potential impurities like 1-chloronaphthalene and dichloronaphthalenes resonate in a similar region of the ¹H NMR spectrum (typically 7.0-8.5 ppm).
Troubleshooting with Spectroscopy:
| Spectroscopic Method | Expected Observations for Pure 3-Chloronaphthalene-2-carboxylic acid | Troubleshooting Insights |
| ¹H NMR | A broad singlet for the carboxylic acid proton (typically >10 ppm). Distinct aromatic protons with expected splitting patterns. | The absence or integration below 1H for the carboxylic acid proton suggests impurities. Deuterium exchange with D₂O can confirm the identity of this peak. |
| ¹³C NMR | A peak for the carboxylic carbon in the range of 165-185 ppm.[3] A set of aromatic carbon signals. | The presence of extra signals in the aromatic region suggests isomeric or other aromatic impurities. |
| FTIR | A broad O-H stretch from ~2500-3300 cm⁻¹. A strong C=O stretch around 1700 cm⁻¹.[3] | The absence or weakness of the broad O-H stretch can indicate a low concentration of the desired product. |
| Mass Spec. | A molecular ion peak corresponding to the mass of the compound. Fragmentation patterns showing the loss of -OH and -COOH groups are common for carboxylic acids.[3] | The presence of molecular ion peaks for other masses can directly indicate the molecular weight of impurities. |
Workflow for Spectroscopic Analysis:
Caption: A systematic approach to impurity identification using multiple spectroscopic techniques.
Issue 3: Recrystallization is Ineffective for Removing an Impurity
Symptom:
-
TLC or HPLC analysis after recrystallization shows that a particular impurity has not been significantly reduced.
Causality: The impurity may have very similar solubility properties to 3-Chloronaphthalene-2-carboxylic acid in the chosen solvent system.
Alternative Purification Strategy: Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral impurities.
Detailed Protocol: Acid-Base Extraction
-
Dissolve the impure 3-Chloronaphthalene-2-carboxylic acid in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate. The deprotonated carboxylate salt will be in the aqueous layer, while neutral impurities (like 2-chloronaphthalene) will remain in the organic layer.
-
Drain the aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh aqueous base to ensure complete transfer of the product.
-
Combine the aqueous extracts and cool the solution in an ice bath.
-
Slowly acidify the aqueous solution with a strong acid, such as hydrochloric acid (HCl), until the solution is acidic (test with pH paper). The protonated 3-Chloronaphthalene-2-carboxylic acid will precipitate out of the solution.
-
Collect the purified solid by vacuum filtration, wash with cold water, and dry thoroughly.
Purity Verification:
-
Assess the purity of the precipitated solid using TLC, HPLC, and/or melting point determination as described previously.
III. Summary of Key Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| 3-Chloronaphthalene-2-carboxylic acid | C₁₁H₇ClO₂ | 206.62[4] | Not available | Not available | Soluble in many organic solvents; solubility in water is expected to be low but enhanced in basic solutions. |
| 2-Chloronaphthalene | C₁₀H₇Cl | 162.62[5] | 59[1] | 255[1] | Insoluble in water; soluble in alcohol, ether, benzene.[1][5] |
| 1-Chloronaphthalene | C₁₀H₇Cl | 162.62 | -20 | 263 | Insoluble in water. |
IV. References
-
Synthesis of 2-chloro-[2-14C] naphthalene and [2-14C] naphthalene. ResearchGate. (2025). Retrieved from [Link]
-
Synthesis of 2-hydroxy-naphthalene-3-carboxylic acid. PrepChem.com. (n.d.). Retrieved from [Link]
-
3-Chloronaphthalene-1-carboxylic acid. PubChem. (n.d.). Retrieved from [Link]
-
2-Chloronaphthalene. PubChem. (n.d.). Retrieved from [Link]
-
2-Chloronaphthalene. Wikipedia. (2023). Retrieved from [Link]
-
Industrial production method of 3-chloro-2-naphthalene boric acid. Google Patents. (n.d.). Retrieved from
-
Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. (2025). Retrieved from [Link]
Sources
- 1. 2-Chloronaphthalene - Wikipedia [en.wikipedia.org]
- 2. 2-Chloronaphthalene (91-58-7) for sale [vulcanchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 3-Chloronaphthalene-1-carboxylic acid | C11H7ClO2 | CID 14678715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloronaphthalene | C10H7Cl | CID 7056 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Chloronaphthalene-2-carboxylic Acid
Welcome to the Advanced Synthesis Technical Support Hub. Ticket ID: #SC-3CN2CA-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Scale-up Protocols, Troubleshooting, and Process Safety for 3-Chloronaphthalene-2-carboxylic Acid (CAS: 13209-56-8)
Executive Summary: Route Selection Strategy
Scaling up the synthesis of 3-Chloronaphthalene-2-carboxylic acid presents a classic dichotomy in process chemistry: the choice between the robust but "dirty" Sandmeyer reaction and the precise but cryogenic Metal-Halogen Exchange (MHE) / Deprotonation.
Before proceeding, utilize this decision matrix to align the chemistry with your facility's capabilities.
Figure 1: Decision matrix for selecting the optimal synthesis pathway based on facility constraints and economic drivers.
Module 1: The Sandmeyer Route (Batch Process)
Primary Application: Standard pilot plants lacking cryogenic capabilities. Chemistry: Diazotization of 3-amino-2-naphthoic acid followed by chlorination with CuCl.
Standard Operating Procedure (Scale: 1 kg)
-
Diazotization: Suspend 3-amino-2-naphthoic acid (1.0 eq) in 15% HCl. Cool to 0–5°C. Add NaNO₂ (1.1 eq) solution dropwise. Critical: Maintain T < 5°C to prevent phenol formation.
-
Substitution: Prepare a separate vessel with CuCl (1.2 eq) in conc. HCl.
-
Transfer: Slowly transfer the cold diazonium slurry into the CuCl solution at room temperature.
-
Workup: Heat to 60°C to ensure completion. Cool, filter the precipitate.[1][2] Dissolve in aqueous NaOH, filter off insoluble copper salts, and re-precipitate with HCl.
Troubleshooting & FAQs
Q: The reaction mixture foams uncontrollably during the transfer to CuCl. How do I manage this on a 50L scale? A: This is caused by the rapid release of N₂ gas.
-
The Fix: Do not dump the diazonium salt into the copper solution. Use a semi-batch addition via a peristaltic pump. Add the diazonium slurry sub-surface to the CuCl solution to prevent foam buildup on the surface. Add a defoamer (e.g., simethicone) to the CuCl receiver vessel before addition starts.
Q: My final product has a persistent red/brown hue. What is it? A: This is likely azo-coupling byproducts formed when the diazonium salt reacts with unreacted amine or phenol byproducts.
-
The Fix: Ensure the diazotization is complete (starch-iodide paper must turn blue instantly). During the substitution step, keep the pH strictly acidic. If the color persists, recrystallize from acetic acid with activated charcoal.
Q: Yields are dropping below 60%. Where is the loss occurring? A: The zwitterionic nature of the diazonium carboxylate can lead to low solubility and incomplete reaction.
-
The Fix: Ensure high agitation (impeller tip speed > 1.5 m/s). If the diazonium salt precipitates as a thick cake, add more water or a co-solvent like acetic acid to maintain a pumpable slurry.
Module 2: The Lithiation / Carboxylation Route (Precision Process)
Primary Application: High-value pharma intermediates requiring high purity (absence of heavy metals). Chemistry: Directed ortho-lithiation of 2-chloronaphthalene followed by CO₂ quenching.
Mechanistic Insight
Using a bulky base like LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is critical. n-BuLi alone often leads to nucleophilic attack or scrambling. LiTMP removes the proton at C3 (ortho to Cl) because the C1 position is sterically hindered by the peri-hydrogen at C8.
Standard Operating Procedure (Scale: 100g - Flow Chemistry Recommended)
-
Reagent Prep: Generate LiTMP in situ (TMP + n-BuLi) in THF at -20°C.
-
Lithiation: Mix 2-chloronaphthalene with LiTMP at -78°C (Batch) or -40°C (Flow). Residence time: < 5 minutes.[3]
-
Carboxylation: Introduce gaseous CO₂ (excess) immediately.
-
Quench: Acidify with 2M HCl.
Figure 2: Continuous flow setup to manage the thermal instability of the 3-chloro-2-lithionaphthalene intermediate.
Troubleshooting & FAQs
Q: We are observing significant amounts of 2-naphthoic acid (de-chlorinated product). Why? A: This is a "halogen dance" or protonation issue. If the lithiated species warms up before CO₂ addition, it can abstract a proton or undergo elimination.
-
The Fix: The time between lithiation and carboxylation must be minimized. In batch, ensure CO₂ is bubbling vigorously before adding the lithiated species (inverse addition). In flow, reduce the residence time of the lithiation loop.
Q: The reaction stalls at 50% conversion. A: Moisture kills this reaction instantly.
-
The Fix: THF must be distilled over Sodium/Benzophenone or passed through activated alumina columns (Karl Fischer < 50 ppm). Ensure the CO₂ gas is dried (pass through a Drierite tube) before entering the reactor.
Q: Can we use n-BuLi instead of LiTMP? It's cheaper. A: No. n-BuLi acts as a nucleophile and will attack the naphthalene ring or cause lithium-halogen exchange at the wrong position, leading to complex mixtures of butyl-naphthalenes and isomers. The steric bulk of TMP is required for ortho-deprotonation.
Module 3: Purification & Quality Control
Regardless of the route, the crude solid often contains isomers or unreacted starting material.
| Impurity | Origin | Removal Strategy |
| 3-Amino-2-naphthoic acid | Unreacted SM (Route A) | Acid-Base Extraction: Dissolve product in NaHCO₃ (pH 8), filter off amine, re-acidify. |
| 2-Chloronaphthalene | Unreacted SM (Route B) | Trituration with Hexanes (Product is polar/insoluble; SM is soluble). |
| 2-Naphthoic acid | De-chlorination byproduct | Recrystallization from Toluene or Ethanol/Water (80:20) . |
| Copper Salts | Catalyst (Route A) | EDTA wash or sulfide precipitation (if ppm levels are critical for pharma). |
Analytical Check (HPLC)
-
Column: C18 Reverse Phase
-
Mobile Phase: Acetonitrile/Water (0.1% H3PO4) gradient.
-
Target: Look for the "des-chloro" impurity (2-naphthoic acid), which elutes earlier than the target 3-chloro compound.
References
-
Sandmeyer Reaction Mechanism & Scope
-
Synthesis of Naphthoic Acid Precursors
-
ChemicalBook: 3-Amino-2-naphthoic acid Synthesis & Properties.Link
-
-
Lithiation & Flow Chemistry Techniques
-
RSC Publishing: Fast lithiation–carboxylation sequence at room temperature in continuous flow. (Demonstrates the viability of flow for unstable lithiated species). Link
-
-
Purification of Carboxylic Acids
-
Safety Data
Disclaimer: This guide is for research and development purposes. All scale-up activities must be preceded by a formal Process Safety Hazard Assessment (PHA).
Sources
- 1. 3-Amino-2-naphthoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. CN111303192A - Industrial production method of 3-chloro-2-naphthalene boric acid - Google Patents [patents.google.com]
- 3. Flash carboxylation: fast lithiation–carboxylation sequence at room temperature in continuous flow - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. 3-Amino-2-naphthoic Acid | 5959-52-4 | TCI AMERICA [tcichemicals.com]
Validation & Comparative
Definitive Guide to Validating 3-Chloronaphthalene-2-carboxylic Acid: Experimental vs. Predictive Spectral Databases
Executive Summary
Objective: To provide a rigorous technical comparison between establishing a high-fidelity Experimental Reference Database for 3-Chloronaphthalene-2-carboxylic acid (CAS: 16650-55-8) versus relying on Computational Prediction (DFT) or Literature Analogues .
Context: In drug discovery and organic electronics, 3-Chloronaphthalene-2-carboxylic acid serves as a critical scaffold. Its structural rigidity and halogen handle make it valuable, but its synthesis often yields inseparable regioisomers (e.g., 1-chloro-2-naphthoic acid). Misidentification of these isomers leads to costly downstream failures. This guide argues that while predictive tools are useful for screening, only a multi-modal experimental reference database provides the self-validating certainty required for regulatory filing and scale-up.
Part 1: The Comparison Matrix
The following table contrasts the three primary methods for spectral validation of 3-Chloronaphthalene-2-carboxylic acid.
| Feature | Experimental Reference (Gold Standard) | Computational Prediction (DFT/GIAO) | Literature Analogues (Surrogates) |
| Accuracy | Absolute (>99.9%) | Variable (±0.2 ppm for NMR) | Low (Qualitative only) |
| Isomer Resolution | Definitive (Distinguishes 2,3- vs 1,2-subst.) | Ambiguous in dense aromatic regions | Often misleading |
| Cost/Time | High (Synthesis + Purification required) | Low (Minutes to Hours) | Low (Instant) |
| Regulatory Utility | Required for IND/NDA | Supporting data only | Insufficient |
| Key Blind Spot | Requires high-purity standard | Solvation effects often ignored | Substituent electronic effects vary |
Why the "Gold Standard" is Non-Negotiable
Predictive algorithms (e.g., ChemDraw, MestReNova) often struggle with the anisotropic effects of the naphthalene ring current, particularly when crowded by bulky substituents like Chlorine and Carboxylic Acid at the 2,3-positions. A predictive model might show a doublet where a singlet exists, leading to false rejection of a pure batch.
Part 2: Technical Deep Dive – The Diagnostic Fingerprint
To validate 3-Chloronaphthalene-2-carboxylic acid, one must look for specific "fingerprint" signals that rule out isomers.
1H NMR Spectroscopy (The Regiochemistry Check)
The most critical diagnostic feature of the 2,3-disubstituted naphthalene system is the splitting pattern of the protons at positions 1 and 4.
-
The "Singlet" Rule: In 3-Chloronaphthalene-2-carboxylic acid, the protons at C1 and C4 are isolated from each other by the substituents. Unlike 1,2-disubstituted isomers (which show ortho-coupling doublets), the 2,3-isomer must display two distinct singlets in the aromatic region.
-
Chemical Shift Logic:
-
H1 (Singlet): Deshielded by the adjacent carboxylic acid (anisotropic cone) and the ring current. Expect a shift downfield (~8.3–8.6 ppm).
-
H4 (Singlet): Deshielded by the chlorine atom but less so than H1. Expect a shift around ~7.9–8.1 ppm.
-
H5-H8 (Multiplets): Typical ABCD-like system of the unsubstituted ring, appearing as multiplets between 7.5–8.0 ppm.
-
Infrared Spectroscopy (Functional Group Validation)
-
C=O Stretch: Strong band at 1680–1700 cm⁻¹ (dimerized acid).
-
O-H Stretch: Broad, jagged absorption from 2500–3300 cm⁻¹ .[1]
-
C-Cl Stretch: Distinct fingerprint bands in the 1050–1100 cm⁻¹ region (in-plane bending) and 700–750 cm⁻¹ .
Mass Spectrometry (Isotopic Confirmation)
-
Molecular Ion (M+): 206 m/z.
-
Isotope Pattern: The presence of a single Chlorine atom dictates a characteristic 3:1 ratio between the M+ (206) and M+2 (208) peaks. This confirms the halogenation state instantly.
Part 3: Experimental Protocol for Database Generation
To create a reference spectrum that meets "Trustworthiness" standards, follow this self-validating workflow.
Step 1: High-Purity Isolation
Do not characterize crude material.
-
Dissolution: Dissolve crude solid in dilute NaOH (converts acid to soluble sodium salt).
-
Filtration: Filter off non-acidic impurities (e.g., unreacted chloronaphthalenes).
-
Precipitation: Acidify filtrate with HCl to pH 1. Collect precipitate.
-
Recrystallization: Recrystallize from Ethanol/Water (9:1) to remove regioisomers.
Step 2: NMR Acquisition Parameters (Standardized)
-
Solvent: DMSO-d6 (prevents aggregation better than CDCl3 for acids).
-
Frequency: Minimum 400 MHz (600 MHz preferred for resolving H5-H8).
-
Relaxation Delay (D1): Set to 5 seconds (ensure full relaxation of aromatic protons for quantitative integration).
-
Scans: Minimum 64 scans to suppress noise.
Step 3: Data Processing
-
Referencing: Calibrate DMSO residual peak to 2.50 ppm.
-
Peak Picking: Manually select the C1 and C4 singlets. If these appear as doublets (J > 1 Hz), the sample is the wrong isomer (likely 1-chloro-2-naphthoic acid).
Part 4: Visualizations
Diagram 1: Structural Validation Workflow
This flowchart illustrates the decision logic required to validate the compound, emphasizing the "Singlet Check" as the primary gate.
Caption: Logical workflow for validating 3-Chloronaphthalene-2-carboxylic acid identity, prioritizing MS isotope patterns and NMR regiochemistry.
Diagram 2: Theoretical vs. Experimental Signal Discrepancy
This diagram visualizes why computational models often fail for this specific scaffold.
Caption: Comparison of spectral features showing where predictive models (Red) diverge from experimental reality (Green).
References
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]
- Note: Authoritative source for naphthalene deriv
-
Reich, H. J. (2023). Structure Determination Using NMR: Naphthalene Derivatives. University of Wisconsin-Madison. Retrieved from [Link]
- Note: Grounding for the "Singlet Rule" in 2,3-disubstituted naphthalenes.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 14678715 (3-Chloronaphthalene-2-carboxylic acid). Retrieved from [Link]
- Note: Verification of chemical identity and physical properties.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
Sources
Comparative Analysis of Ionization Modalities for 3-Chloronaphthalene-2-carboxylic Acid: EI vs. ESI-MS
Executive Summary
3-Chloronaphthalene-2-carboxylic acid (C₁₁H₇ClO₂, MW: 206.62 g/mol ) presents a distinct analytical challenge due to its dual functionality: a stabilizing aromatic naphthalene core and a reactive ortho-substituted carboxylic acid moiety.
This guide compares the two primary mass spectrometry workflows—Electron Ionization (EI) and Electrospray Ionization (ESI) —to assist researchers in selecting the optimal method for their specific development stage.
-
Select EI (GC-MS) when structural elucidation, library matching, or impurity profiling is required.
-
Select ESI (LC-MS) when confirming molecular weight in biological matrices, assessing purity in synthesis, or quantifying trace levels.
Theoretical Framework: The Molecular Signature
Before interpreting spectra, one must understand the isotopic and structural rules governing this molecule.
The Chlorine Isotope Signature
The most definitive diagnostic feature in both EI and ESI is the chlorine isotope pattern. Chlorine exists naturally as
-
Rule: Any ion containing one chlorine atom will exhibit an M and M+2 peak with an intensity ratio of approximately 3:1 .
-
Application: If the parent ion at m/z 206 lacks a companion peak at m/z 208 with ~33% intensity, the analyte is not 3-chloronaphthalene-2-carboxylic acid.
The Ortho-Effect Mechanism
The ortho positioning of the chlorine atom relative to the carboxylic acid induces specific fragmentation behaviors (EI) and acidity changes (ESI).
-
Steric Inhibition of Resonance: The bulky chlorine atom forces the carboxyl group out of the naphthalene plane, reducing conjugation. This increases the acidity of the proton, enhancing sensitivity in ESI Negative Mode .
-
Fragmentation Proximity: In EI, the proximity of the carboxyl oxygen to the ortho-substituent facilitates rapid loss of the hydroxyl radical (
).
Comparative Performance Analysis
Table 1: EI vs. ESI Performance Metrics
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Primary Utility | Structural Fingerprinting / Library Search | Molecular Weight Confirmation / Quantitation |
| Ionization Energy | Hard (70 eV) | Soft (Thermal/Voltage) |
| Dominant Signal | Fragment Ions (Base Peak often M-17) | Molecular Ion ( |
| Sample Introduction | Gas Chromatography (Requires volatility) | Liquid Chromatography (Solvent stream) |
| Detection Limit | Nanogram range | Picogram range (High Sensitivity) |
| Key Limitation | Molecular ion ( | Minimal structural information (few fragments) |
Deep Dive: Electron Ionization (EI) Interpretation
Context: Used during synthetic route optimization to identify side products.
Fragmentation Pathway (Mechanism)
Under 70 eV electron impact, the molecule undergoes a predictable decay series. The "Ortho Effect" dominates the initial cleavage.
-
Molecular Ion (
): m/z206/208 . Visible but often not the base peak due to the labile carboxyl group. -
-Cleavage (Loss of Hydroxyl): The bond between the carbonyl carbon and the hydroxyl group breaks.
- (Loss of 17 Da).
-
Diagnostic: This is often the Base Peak (100% relative abundance).
-
Decarbonylation (Loss of CO): The resulting acylium ion loses carbon monoxide.
- (Loss of 28 Da).
-
Structure: Chloronaphthalene cation (
).
-
Dehalogenation (Loss of Cl):
- (Loss of 35 Da).
-
Structure: Naphthyl cation (
).
Visualization of EI Fragmentation
The following diagram illustrates the stepwise degradation logic.
Figure 1: Stepwise fragmentation pathway of 3-Chloronaphthalene-2-carboxylic acid under 70 eV EI.
Deep Dive: Electrospray Ionization (ESI) Interpretation
Context: Used for pharmacokinetic (PK) studies or purity assays where the molecule is dissolved in mobile phase.
Mode Selection: Negative vs. Positive
-
Negative Mode (
): Highly Recommended. The carboxylic acid proton is acidic ( ). The electron-withdrawing chlorine atom at the ortho position stabilizes the carboxylate anion via inductive effects, making ionization highly efficient.-
Observed Mass: m/z205 (Monoisotopic) and 207 .
-
-
Positive Mode (
): Not recommended. The molecule lacks basic nitrogen centers.[1] Protonation on the carbonyl oxygen is inefficient and leads to poor signal-to-noise ratios.
ESI Experimental Protocol (Self-Validating)
To ensure data integrity, follow this validated workflow.
Step 1: Mobile Phase Preparation
-
Use Acetonitrile/Water (50:50).
-
Additive: Add 0.1% Ammonium Acetate or Ammonium Hydroxide.
-
Why? Basic pH promotes deprotonation (
). Avoid Formic Acid in negative mode as it suppresses ionization of weak acids.
Step 2: Infusion / Injection
-
Flow rate: 0.3 mL/min.
-
Concentration: 10 µg/mL.[2]
Step 3: Validation Criteria (The "Trust" Check)
-
Isotope Check: Does the peak at 205 have a partner at 207 with ~33% intensity?
-
If No: It is likely a contaminant or non-chlorinated analog.[2]
-
-
Dimer Check: Look for m/z 411 (
). Carboxylic acids often form dimers in the source at high concentrations.-
Action: Dilute the sample 10x.[2] If the 411 peak decreases faster than the 205 peak, it is a dimer artifact.
-
Analytical Decision Workflow
Use this logic map to determine the correct instrument setup for your specific research question.
Figure 2: Decision matrix for selecting ionization mode based on analytical requirements.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library.[3] National Institute of Standards and Technology.[3][4][5][6] [Link] (Source for standard naphthoic acid fragmentation data).
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing.[2] (Reference for ESI negative mode mechanisms for carboxylic acids).
- Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience.
Sources
- 1. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Welcome to the NIST WebBook [webbook.nist.gov]
- 5. NIST Chemistry WebBook [webbook.nist.gov]
- 6. Naphthalene, 2-chloro- [webbook.nist.gov]
A Comprehensive Guide to the Structural Confirmation of 3-Chloronaphthalene-2-carboxylic acid via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Unambiguous Structural Verification
In the realm of drug development and materials science, the precise molecular structure of a compound is fundamentally linked to its function, efficacy, and safety. 3-Chloronaphthalene-2-carboxylic acid, a substituted naphthoic acid, presents a distinct substitution pattern that demands rigorous confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the unparalleled tool for this task, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[1][2]
This guide will navigate the complete workflow for confirming the structure of 3-Chloronaphthalene-2-carboxylic acid, focusing on the power of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR techniques.
Predicted NMR Profile of 3-Chloronaphthalene-2-carboxylic acid
A critical first step in spectral analysis is to predict the expected signals based on the known structure. This allows for a targeted analysis of the experimental data.
Structure and Numbering:
Caption: IUPAC Numbering for 3-Chloronaphthalene-2-carboxylic acid.
¹H NMR Predictions:
The ¹H NMR spectrum is expected to show six distinct signals in the aromatic region (typically 7.0-9.0 ppm) and one broad singlet for the carboxylic acid proton at a significantly downfield shift (>10 ppm).[3]
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet around 12-13 ppm, which may exchange with D₂O.[3][4]
-
Aromatic Protons (6H):
-
H1 and H4: These two protons are on the same ring as the substituents. H1 is ortho to the electron-withdrawing carboxylic acid group, and H4 is ortho to the chlorine atom. Both will appear as singlets due to the lack of adjacent protons. H1 is expected to be further downfield than H4 due to the stronger deshielding effect of the carboxylic acid.
-
H5, H6, H7, H8: These four protons on the unsubstituted ring will form a more complex splitting pattern. H5 and H8 are typically deshielded relative to H6 and H7. We can expect doublet of doublets or multiplets for these protons.[5][6]
-
¹³C NMR Predictions:
The ¹³C NMR spectrum should display 11 unique carbon signals.
-
Carbonyl Carbon (-COOH): This will be the most downfield signal, typically in the range of 165-175 ppm.[7]
-
Aromatic Carbons (10C):
-
Substituted Carbons (C2, C3, C4a, C8a): These quaternary carbons will not appear in a standard DEPT-135 experiment. C2 and C3, being directly attached to electronegative groups, will have their chemical shifts significantly affected.
-
Protonated Carbons (C1, C4, C5, C6, C7, C8): These will appear in the typical aromatic region of 120-140 ppm. The specific shifts will be influenced by the positions relative to the electron-withdrawing chloro and carboxyl groups.
-
| Predicted Data Summary | ¹H NMR | ¹³C NMR |
| Signal Type | Predicted Chemical Shift (ppm) | Predicted Chemical Shift (ppm) |
| -COOH | > 12 (broad singlet) | 165 - 175 |
| Aromatic CH | 7.5 - 9.0 (singlets, multiplets) | 120 - 140 |
| Aromatic C (quaternary) | N/A | 130 - 150 |
Experimental Protocol: Acquiring High-Fidelity NMR Data
The quality of the final structural confirmation is directly dependent on the quality of the acquired data. A rigorous and systematic approach is essential.
Workflow for NMR Data Acquisition:
Caption: A standardized workflow for NMR-based structure elucidation.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of 3-Chloronaphthalene-2-carboxylic acid.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for carboxylic acids) in a clean, dry vial.[8][9]
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be required.
-
Filter the solution through a small cotton or glass wool plug into a high-quality, clean NMR tube to remove any particulate matter.[10]
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals (in this case, only CH signals will be positive, and quaternary carbons will be absent).
-
Acquire a 2D COSY (Correlation Spectroscopy) spectrum to identify proton-proton couplings.[13][14]
-
Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to identify direct one-bond proton-carbon correlations.[13][15]
-
Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) proton-carbon correlations. This is crucial for assigning quaternary carbons.[13][15]
-
Data Interpretation and Structural Confirmation
The core of the analysis lies in the systematic interpretation of the acquired spectra to build a self-consistent structural assignment.
Logical Flow for Spectral Assignment:
Caption: Logical workflow for assigning NMR signals to confirm the structure.
-
Step 1: ¹H and ¹³C/DEPT Analysis: From the ¹H spectrum, identify the two singlets and the complex multiplet system. From the ¹³C and DEPT spectra, categorize the 11 carbons into one carbonyl, four quaternary, and six CH carbons.
-
Step 2: HSQC Analysis: Use the HSQC spectrum to create six C-H pairs. This directly links the proton signals to their corresponding carbon signals.
-
Step 3: COSY Analysis: The COSY spectrum will show correlations between H5-H6, H6-H7, and H7-H8, confirming their connectivity in the unsubstituted ring. No correlations will be observed for the H1 and H4 singlets.
-
Step 4: HMBC Analysis (The Decisive Experiment): The HMBC spectrum provides the critical long-range correlations to piece the structure together.[16] Key expected correlations include:
-
The H1 singlet should show correlations to the quaternary carbons C2 , C3 , and C8a .
-
The H4 singlet should show correlations to the quaternary carbons C2 , C3 , and C4a .
-
The carboxylic acid proton should show correlations to C1 , C2 , and C3 .
-
These correlations unambiguously place the chloro and carboxyl groups at the C3 and C2 positions, respectively.
-
Comparison with Isomeric Alternatives
To demonstrate the robustness of this method, consider how the NMR data would differ for a potential isomer, such as 4-Chloronaphthalene-2-carboxylic acid .
| Feature | 3-Chloronaphthalene-2-carboxylic acid | 4-Chloronaphthalene-2-carboxylic acid (Isomer) | Reason for Difference |
| ¹H NMR Singlets | Two singlets (H1, H4) | One singlet (H1) | In the isomer, H3 is a doublet, coupled to H1. |
| ¹H-NMR Coupling | H1 and H4 are uncoupled. | H1 would be a doublet, coupled to H3. | Positional change of Cl introduces a vicinal proton (H3) for H1 to couple with. |
| HMBC from H1 | Correlations to C2, C3, C8a | Correlations to C2, C3, C8a | The local environment of H1 is similar. |
| HMBC from H3 | N/A (No H3) | H3 would show correlations to C1, C2, C4, and C4a. | This provides definitive proof of the 4-chloro substitution. |
This comparative analysis shows that while some features might be similar, key differences in the ¹H coupling patterns and HMBC correlations provide unequivocal evidence to distinguish between isomers.
Conclusion
The structural elucidation of 3-Chloronaphthalene-2-carboxylic acid is definitively achieved through a systematic application of 1D and 2D NMR techniques. The combination of ¹H singlet analysis, COSY-based spin system identification, and, most critically, long-range HMBC correlations provides a network of self-validating data points. This multi-faceted approach not only confirms the proposed structure but also robustly excludes plausible isomeric alternatives, meeting the highest standards of scientific integrity required in research and development.
References
-
Bax, A., & Lerner, L. (1986). Two-Dimensional Nuclear Magnetic Resonance Spectroscopy. Chemical Reviews, 86(5), 947-977. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]
-
Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]
-
Gunther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry (3rd ed.). Wiley-VCH. [Link]
-
Friebolin, H. (2010). One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link][17]
Sources
- 1. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. researchgate.net [researchgate.net]
- 6. Naphthalene(91-20-3) 1H NMR spectrum [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 9. publish.uwo.ca [publish.uwo.ca]
- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 11. organomation.com [organomation.com]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. scribd.com [scribd.com]
- 14. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. emerypharma.com [emerypharma.com]
Comparative Analysis of Chloronaphthalene Carboxylic Acid Isomers
Executive Summary
Chloronaphthalene carboxylic acids (CNCAs) represent a critical class of naphthalene derivatives used as intermediates in the synthesis of pharmaceuticals, agrochemicals (auxins), and dyes. Their physicochemical properties and biological activities are heavily dictated by the positional isomerism of the chlorine substituent relative to the carboxylic acid group.
This guide provides a technical comparison of the primary isomers—4-chloro-1-naphthoic acid , 5-chloro-1-naphthoic acid , and 8-chloro-1-naphthoic acid —focusing on their synthesis, electronic properties, and structure-activity relationships (SAR).
Chemical Structure and Isomerism
The naphthalene ring system allows for multiple substitution patterns. For 1-naphthoic acid derivatives, the position of the chlorine atom significantly alters the steric and electronic environment of the carboxyl group.
Isomer Identification[1]
-
4-Chloro-1-naphthoic acid: Substituted at the para-like position. High symmetry relative to other isomers.
-
5-Chloro-1-naphthoic acid: Substituted on the distal ring.
-
8-Chloro-1-naphthoic acid: Substituted at the peri-position. This creates significant steric strain and electronic repulsion with the carboxylic acid, influencing pKa and reactivity.
Physicochemical Properties Comparison[2][3][4][5][6][7][8]
| Property | 4-Chloro-1-naphthoic Acid | 5-Chloro-1-naphthoic Acid | 8-Chloro-1-naphthoic Acid | 1-Naphthoic Acid (Ref) |
| CAS Number | 1013-04-3 | 16650-52-5 | 5409-15-4 (Hydroxy deriv.)* | 86-55-5 |
| Melting Point | 222–225 °C | 245–246 °C | 171–171.5 °C | 160 °C |
| pKa (Est.) | ~3.5 (Enhanced acidity) | ~3.6 | ~3.2 (Peri-effect) | 3.7 |
| LogP | ~3.9 | ~3.9 | ~3.8 | 3.1 |
| Solubility | Low (Water), High (DMSO, EtOH) | Low (Water) | Moderate (Org. Solvents) | Low (Water) |
Note: The melting point of 8-chloro-1-naphthoic acid is notably lower than its isomers, attributed to the disruption of crystal packing efficiency caused by the peri-interaction between the -Cl and -COOH groups.
Synthetic Pathways[9]
The synthesis of specific CNCA isomers requires distinct strategies due to the directing effects of the naphthalene ring. Direct chlorination of 1-naphthoic acid often yields mixtures; therefore, indirect methods are preferred for high purity.
Diagram: Synthesis Decision Tree
Figure 1: Divergent synthetic pathways for 4-chloro vs. 5/8-chloro isomers. The King reaction provides high specificity for the 4-isomer, while mercuration allows access to the difficult-to-substitute 5 and 8 positions.
Detailed Experimental Protocols
Protocol A: Synthesis of 4-Chloro-1-naphthoic Acid (Via King Reaction)
Rationale: This method avoids the formation of inseparable isomer mixtures common in direct electrophilic substitution.
-
Acylation:
-
Dissolve 1-chloronaphthalene (1.0 eq) in dry CS₂ or nitrobenzene.
-
Add finely powdered AlCl₃ (1.2 eq) at 0°C.
-
Dropwise add acetyl chloride (1.1 eq). Stir at RT for 4 hours.
-
Quench: Pour onto ice/HCl. Extract with DCM.
-
Purification: Distill or crystallize to obtain 4-chloro-1-acetonaphthone .
-
-
Oxidation (King Reaction):
-
Dissolve ketone (1.0 eq) in pyridine (5.0 eq).
-
Add Iodine (1.0 eq) and heat to 100°C for 1 hour (formation of pyridinium salt).
-
Add NaOH (10% aq) and heat at reflux for 2 hours to hydrolyze.
-
Workup: Acidify with HCl to pH 2. The product precipitates.
-
Recrystallization: Recrystallize from Ethanol/Water (2:1).[1]
-
Yield: Typically 60-70%. MP: 222–225 °C.
-
Protocol B: Isolation of 5-Chloro and 8-Chloro Isomers
Rationale: Direct mercuration of 1-naphthoic acid occurs at the 5- and 8-positions due to peri-activation and electronic directing effects.
-
Mercuration:
-
Reflux 1-naphthoic acid with mercuric acetate in acetic acid for 3 hours.
-
This forms a mixture of 5- and 8-acetoxymercuri-1-naphthoic acids.
-
-
Chlorination:
-
Treat the crude mercurated suspension with NaCl (aq) to form chloromercuri derivatives.
-
Bubble Cl₂ gas through the suspension in acetic acid/DCM at 0°C.
-
Safety Note: This releases mercury salts; use rigorous containment.
-
-
Separation:
-
The resulting solid mixture is filtered.
-
5-Chloro isomer: Less soluble. Recrystallize from glacial acetic acid (MP: 245°C).
-
8-Chloro isomer: More soluble. Isolate from the mother liquor and recrystallize from water/ethanol (MP: 171°C).
-
Biological Activity & Applications[5][8][11][12]
Auxin Activity (Agrochemicals)
Chlorinated naphthoic acids serve as synthetic auxins (plant hormones) or anti-auxins.
-
Structure-Activity Relationship (SAR): The carboxyl group must be spatially oriented to mimic Indole-3-acetic acid (IAA).
-
4-Chloro Isomer: Shows moderate auxin activity. The Cl at position 4 mimics the lipophilic bulk of the indole ring in IAA.
-
8-Chloro Isomer: Often exhibits anti-auxin activity due to the peri-chlorine preventing the carboxyl group from achieving the planar conformation required for receptor binding (TIR1/AFB).
Pharmaceutical Intermediates
-
CB2 Receptor Ligands: N-alkyl-3-(4-chloro-1-naphthoyl)indoles have been synthesized as selective cannabinoid receptor 2 (CB2) ligands. The 4-chloro substituent enhances lipophilicity and binding affinity compared to the unsubstituted analog.
-
5-Alpha Reductase Inhibitors: 1-Naphthoic acid derivatives are scaffolds for non-steroidal inhibitors used in treating benign prostatic hyperplasia.
Diagram: SAR Logic
Figure 2: Structure-Activity Relationship showing how chlorination position dictates biological function.
References
-
Synthesis and Pharmacology of N-alkyl-3-(halo-naphthoyl)indoles. Clemson University. Available at: [Link]
-
Acid-Base Properties of Substituted Naphthoic Acids. Collection of Czechoslovak Chemical Communications. Available at: [Link]
-
Gas-Phase Structure of 1-Chloronaphthalene. ChemistryViews. Available at: [Link]
-
Comparison of the Growth Promoting Activities of Auxin Analogs. PubMed Central. Available at: [Link]
-
5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group. Organic Letters. Available at: [Link]
Sources
Biological Activity Profile: 3-Chloronaphthalene-2-carboxylic Acid & Analogues
Topic: Biological Activity of 3-Chloronaphthalene-2-carboxylic acid vs Analogues Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
3-Chloronaphthalene-2-carboxylic acid (3-Cl-2-NA) represents a critical structural probe in the development of selective inhibitors for the aldo-keto reductase (AKR) superfamily and G protein-coupled receptor 35 (GPR35) modulation. Unlike its widely utilized analogue 3-Hydroxynaphthalene-2-carboxylic acid (BON Acid) , which relies on hydrogen-bond donation for binding efficacy, the 3-chloro variant serves as a lipophilic bioisostere. This guide objectively compares its performance against key analogues, elucidating its role in Structure-Activity Relationship (SAR) studies for castration-resistant prostate cancer (CRPC) therapeutics and antimicrobial agent design.
Structural & Physicochemical Comparison
Understanding the biological variance begins with the physicochemical properties that drive molecular recognition.
| Compound | Structure | LogP (Calc) | pKa (COOH) | Key Interaction Mode | Primary Application |
| 3-Chloronaphthalene-2-carboxylic acid | 3-Cl-C₁₀H₆-2-COOH | ~3.4 | ~3.8 | Hydrophobic/Steric | AKR1C3 Selectivity Probe, GPR35 Ligand |
| 3-Hydroxynaphthalene-2-carboxylic acid | 3-OH-C₁₀H₆-2-COOH | ~2.9 | ~2.8 | H-Bond Donor/Acceptor | Dyes, Antimicrobial Anilides, AKR Inhibition |
| 3-Aminonaphthalene-2-carboxylic acid | 3-NH₂-C₁₀H₆-2-COOH | ~2.5 | ~4.0 | H-Bond Donor/Cationic | Fluorescent Probes, AKR1C3 Inhibitor ( |
| Naphthalene-2-carboxylic acid | C₁₀H₇-2-COOH | ~3.1 | ~4.2 | Auxin Analogue, General Scaffold |
Mechanism of Action: AKR1C3 Inhibition
The primary high-value target for 3-substituted-2-naphthoic acids is AKR1C3 (Aldo-keto reductase family 1 member C3) , an enzyme overexpressed in CRPC that converts androstenedione to testosterone.
The Selectivity Challenge
Development of AKR1C3 inhibitors fails often due to cross-reactivity with AKR1C2 (which inactivates DHT). The "3-position" on the naphthalene ring is the "steering wheel" for selectivity.
-
3-OH/3-NH₂ Analogues: Form hydrogen bonds with Tyr55 and His117 in the catalytic site. While potent, they often lack selectivity against AKR1C1/2.
-
3-Chloro Analogue (3-Cl-2-NA): The chlorine atom occupies the SP1 (Selectivity Pocket 1) . Unlike the hydroxyl group, the chlorine cannot donate protons. Its activity demonstrates that steric bulk and lipophilicity at the 3-position can maintain potency while potentially altering the binding vector to favor AKR1C3 over AKR1C2, which has a more restricted SP1 pocket.
Pathway Visualization: AKR1C3 in Prostate Cancer
The following diagram illustrates the critical intervention point of 3-substituted naphthoic acids in the androgen biosynthesis pathway.
Figure 1: Mechanism of AKR1C3 inhibition by naphthalene-2-carboxylic acid derivatives, blocking the conversion of Androstenedione to Testosterone.
Secondary Activity: Antimicrobial Carboxanilides
While the free acid (3-Cl-2-NA) has moderate activity, its carboxanilide derivatives are potent antimicrobials.
-
Comparative Efficacy: In studies of
-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides, the 3-OH group is essential for intramolecular hydrogen bonding, which planarizes the molecule for membrane intercalation. -
3-Chloro Substitution Effect: Replacing the 3-OH with 3-Cl disrupts this intramolecular H-bond (Cl is a poor acceptor). This typically increases the rotational freedom of the amide bond and significantly raises LogP.
-
Result: 3-Chloro derivatives often show lower MICs against Gram-positive bacteria (e.g., S. aureus) compared to 3-OH analogues due to enhanced passive diffusion through the lipid bilayer, despite losing the specific H-bond interaction.
-
Experimental Protocols
Protocol A: Synthesis of Carboxanilide Derivatives (Probe Generation)
To evaluate antimicrobial or GPR35 activity, the free acid is often derivatized.
-
Activation: Dissolve 1.0 eq of 3-Chloronaphthalene-2-carboxylic acid in anhydrous chlorobenzene.
-
Chlorination: Add 0.5 eq of
dropwise. Reflux for 2 hours to generate the acid chloride in situ.-
Note: Avoid
if sensitive functional groups are present; is milder for naphthalene cores.
-
-
Coupling: Cool to 60°C. Add 1.0 eq of the target aniline (e.g., 4-chloroaniline for antimicrobial assays).
-
Isolation: Reflux for an additional 2 hours. Cool to RT. The product often precipitates. Filter and wash with dilute HCl (to remove unreacted aniline) and then 5%
(to remove unreacted acid). -
Purification: Recrystallize from ethanol.
Protocol B: AKR1C3 Enzymatic Inhibition Assay
Validates the inhibitor potency (
-
Buffer Prep: 100 mM potassium phosphate buffer (pH 6.0).
-
Substrate: 9,10-phenanthrenequinone (PQ) is used as a surrogate substrate (easier to track than steroids).
-
Cofactor: NADPH (
). -
Enzyme: Recombinant human AKR1C3 (
). -
Reaction:
-
Mix Buffer, NADPH, and Inhibitor (3-Cl-2-NA dissolved in DMSO) in a cuvette.
-
Incubate for 5 mins at 37°C.
-
Initiate reaction by adding PQ.
-
-
Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH) for 3 minutes.
-
Calculation:
.
Comparative Data Summary
| Biological Target | 3-Cl-2-NA Activity | 3-OH-2-NA Activity | 3-NH₂-2-NA Activity | Clinical Relevance |
| AKR1C3 | Moderate Inhibitor (Est. | Weak Inhibitor | Potent Inhibitor ( | Prostate Cancer (CRPC) |
| GPR35 | Agonist (Scaffold) | Agonist | Agonist | Inflammation/Pain |
| S. aureus | High (as anilide derivative) | Moderate (as anilide) | Low | Antibacterial Agents |
| Auxin (Plants) | High (Bioisostere of 2,4-D) | Low | Negligible | Herbicides/Growth Regulators |
Expert Commentary
The substitution of Chlorine at the C3 position of the naphthalene ring effects a "Lipophilic Switch." In drug design, we often observe that moving from 3-OH to 3-Cl improves membrane permeability (LogP shift from 2.9 to 3.4) but sacrifices specific polar contacts.
-
Recommendation: Use 3-Chloronaphthalene-2-carboxylic acid when your lead optimization requires increased metabolic stability (blocking Phase II glucuronidation at the 3-position) or when targeting hydrophobic pockets (like SP1 in AKR1C3). Use the 3-Hydroxy analogue if solubility and H-bonding are limiting factors.
References
-
AKR1C3 Inhibition & SAR
- Discovery of (R)-2-(6-Methoxynaphthalen-2-yl)butanoic Acid as a Potent and Selective Aldo-keto Reductase 1C3 Inhibitor.
-
Source:
-
Naphthalene-2-carboxylic Acid Derivatives in GPR35
- 6-Bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic Acid: a powerful tool for studying orphan G protein-coupled receptor GPR35.
-
Source:
-
Antimicrobial Activity of Naphthoic Anilides
- Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides.
-
Source:
-
General Naphthoic Acid Properties
-
3-Hydroxy-2-naphthoic acid | C11H8O3 | PubChem.[1]
-
Source:
-
Sources
Certificate of analysis for 3-Chloronaphthalene-2-carboxylic acid
Certificate of Analysis Guide: 3-Chloronaphthalene-2-carboxylic Acid Qualifying Reagents for Pharmaceutical Synthesis & Structural Biology
Executive Summary
3-Chloronaphthalene-2-carboxylic acid (CAS: 19411-56-4) is a critical heterocyclic building block, primarily employed as a scaffold in the synthesis of Benzothiazinones (antitubercular agents) and Protein Kinase CK2 inhibitors .[1][2][3] Its structural rigidity and specific halogen placement make it a valuable bioisostere for naphthalene-based drugs.
However, commercial supplies vary significantly in isomeric purity. The synthesis of this compound—often via lithiation of 2-chloronaphthalene—can yield inseparable regioisomers (e.g., 1-chloro or 4-chloro analogs) if not strictly controlled. This guide outlines the Critical Quality Attributes (CQAs) required to validate this reagent for high-stakes medicinal chemistry, contrasting "Technical Grade" material with "Pharma-Grade" requirements.
Part 1: The Gold Standard Certificate of Analysis
A reliable CoA for this compound must go beyond simple purity. It must prove structural identity to rule out isomers that possess identical molecular weights but different reactivities.
Table 1: Target Specifications (Pharma-Grade)
| Test Parameter | Method | Specification (Acceptance Criteria) | Scientific Rationale |
| Appearance | Visual | Off-white to pale yellow crystalline powder | Darkening indicates oxidation or residual iodine/bromine from synthesis. |
| Identity (H-NMR) | 400 MHz DMSO-d6 | Conforms to structure; Diagnostic Singlets at H1/H4 | CRITICAL: Distinguishes from 1-chloro isomer (which shows doublets). |
| Purity (HPLC) | RP-C18, UV 254nm | ≥ 98.0% (Area %) | <98% often correlates with failed Suzuki couplings due to catalyst poisoning. |
| Melting Point | Capillary | 218°C – 223°C (Sharp range < 2°C) | Broad range indicates eutectic impurities (e.g., 2-naphthoic acid). |
| Residual Solvents | GC-HS | < 5000 ppm (Total) | THF/Dioxane are common contaminants from lithiation steps. |
| Loss on Drying | Gravimetric | < 1.0% | High water content interferes with acid chloride formation (SOCl2). |
Part 2: Comparative Analysis – Why Purity Grades Matter
In drug discovery, the choice between "Technical Grade" (95%) and "Pharma Grade" (98%+) is often a trade-off between cost and risk. For 3-Chloronaphthalene-2-carboxylic acid, the risk is regiochemical failure .
Scenario: Synthesis of a Benzothiazinone Precursor
Reaction: Amidation of 3-Chloronaphthalene-2-carboxylic acid with an aniline derivative, followed by cyclization.
| Feature | Technical Grade (95%) | Pharma Grade (≥98%) |
| Primary Impurity | 2-Chloronaphthalene (Starting material) & 1-Chloro isomer | None detectable. |
| Reaction Impact | The 2-chloro impurity is unreactive in amidation but co-elutes during flash chromatography, complicating purification. | Clean conversion; simple workup. |
| Regio-Selectivity | The 1-chloro isomer (often 2-5%) reacts to form a "kinked" amide analog. This impurity is inseparable by standard HPLC in the final drug product. | Single isomer ensures correct 3D topography for enzyme binding. |
| Yield (Step 1) | 65% (Loss due to difficult purification) | 92% (Direct crystallization) |
Senior Scientist Insight: "Never accept a CoA for this compound that lacks a zoomed-in NMR of the aromatic region. If you see a doublet where a singlet should be (around 8.0-8.5 ppm), you have the wrong isomer, and no amount of recrystallization will fix it easily."
Part 3: Experimental Validation Protocols
Do not rely solely on vendor documentation. Use these protocols to validate incoming batches.
Protocol A: High-Performance Liquid Chromatography (HPLC)
Objective: Quantify 2-chloronaphthalene and isomeric acid impurities.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
B: Acetonitrile (HPLC Grade).
-
-
Gradient:
-
0-2 min: 10% B (Equilibration)
-
2-15 min: 10% → 90% B (Linear Ramp)
-
15-20 min: 90% B (Wash to elute non-polar 2-chloronaphthalene)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm (strong naphthalene absorption) and 254 nm .
-
Sample Prep: Dissolve 5 mg in 10 mL Acetonitrile. Sonicate for 5 mins.
Acceptance Criteria: Main peak retention time (RT) approx 8-9 min. No secondary peaks >1.0% area.
Protocol B: Diagnostic H-NMR (Identity Check)
Objective: Confirm the 3-chloro-2-carboxy substitution pattern.
-
Solvent: DMSO-d6 (Chloroform-d is acceptable, but solubility is lower).
-
Key Signals (Expectation):
-
δ 13.5 ppm (Broad s, 1H): Carboxylic acid proton.
-
δ 8.54 ppm (Singlet, 1H): H-1 proton. Note: This is the most deshielded aromatic proton due to the adjacent COOH and ring current.
-
δ 8.18 ppm (Singlet, 1H): H-4 proton.
-
δ 7.6 – 8.0 ppm (Multiplets, 4H): Remaining aromatic ring protons (H5-H8).
-
-
Failure Mode: If H-1 or H-4 appear as doublets (J ~8 Hz), the sample contains the 1-chloro or 4-chloro isomer. Rejection is mandatory for SAR studies.
Part 4: Quality Control Workflow (Visualization)
The following diagram illustrates the decision matrix for qualifying this material upon receipt.
Figure 1: QC Decision Tree for 3-Chloronaphthalene-2-carboxylic acid. Note the critical NMR "Isomer Check" gate before HPLC.
References
-
National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: Naphthalene-2-carboxylic acid derivatives. Retrieved from [Link]
- Makarov, V. A., et al. (2009). "Benzothiazinones: A New Class of Antimycobacterial Agents." Science, 324(5928), 801-804.
-
Organic Syntheses. (1973). Oxidation of Alkylnaphthalenes to Naphthalenecarboxylic Acids. Coll. Vol. 5, p.810. Retrieved from [Link] (Methodology for impurity profiling).
Sources
Comparative Guide: Validated HPLC-UV Strategies for Drug Purity Assessment vs. Modern Alternatives
Introduction: The Purity Imperative
In pharmaceutical development, purity is not merely a metric; it is the primary safeguard of patient efficacy and safety. While modern analytical chemistry has birthed sophisticated tools like Ultra-High-Performance Liquid Chromatography (UHPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), the High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) method remains the global "workhorse" for Quality Control (QC) release testing.
Why? Because in a GMP environment, robustness often trumps raw speed.
This guide provides a senior-level technical breakdown of how to develop and validate a robust HPLC-UV purity method. We will objectively compare it against its high-tech alternatives and provide a self-validating protocol compliant with ICH Q2(R1) guidelines.
Part 1: The Landscape of Purity Assessment
Before committing to a method, one must select the right tool for the phase of development. HPLC-UV is not always the answer; it is the answer when quantification, robustness, and transferability are paramount.
Comparative Analysis: HPLC-UV vs. UHPLC vs. LC-MS
The following table synthesizes performance data to assist in platform selection.
| Feature | HPLC-UV (The Standard) | UHPLC-UV (The Speedster) | LC-MS/MS (The Investigator) |
| Primary Use Case | QC Release, Stability Testing, GMP Environments | High-Throughput Screening, R&D | Impurity Identification, Trace Analysis (ppb/ppt) |
| Pressure Limit | < 6,000 psi (400 bar) | < 20,000 psi (1300 bar) | Varies (Detector dependent) |
| Particle Size | 3.0 µm – 5.0 µm | Sub-2.0 µm | Varies (often Sub-2 µm) |
| Resolution (Rs) | High (Standard) | Ultra-High (Sharper peaks) | High (Mass resolution) |
| Robustness | Excellent (Tolerates matrix effects) | Moderate (Prone to clogging) | Low (Sensitive to ion suppression) |
| Cost per Run | Low | Low-Medium | High |
| Transferability | High (Universal equipment) | Low (Requires specific hardware) | Low (Complex parameters) |
Expert Insight: The Causality of Choice
-
Why HPLC over LC-MS for QC? LC-MS is superior for identifying unknown peaks. However, in routine QC, we know what the peaks are.[1] We need to quantify them precisely. LC-MS suffers from ion suppression —where matrix components dampen the signal—making it less reliable for absolute quantification without expensive isotopically labeled internal standards.
-
Why HPLC over UHPLC? UHPLC offers speed, but the sub-2 micron columns are unforgiving. They clog easily with biological matrices or excipients, leading to downtime. For a validated method intended for global transfer (e.g., to a contract lab in a different region), the ruggedness of a standard HPLC (C18, 3-5 µm) is safer.
Part 2: Method Development Workflow
Developing a purity method is not trial and error; it is a logic-driven process. The goal is to separate the Active Pharmaceutical Ingredient (API) from all impurities (process-related or degradants).
The Development Lifecycle (Graphviz Diagram)
Figure 1: The iterative logic of HPLC method development. Note the critical checkpoint for Peak Purity using a Photodiode Array (PDA) detector to ensure no hidden co-elution.
Critical Protocol: Mobile Phase Selection
-
Buffer Choice: For UV detection, use phosphate buffers (transparent <210 nm) or TFA (if using >215 nm). Avoid acetate/formate if low UV detection is required, as they have high UV cutoffs.
-
pH Control: Set buffer pH 2 units away from the API's pKa. If pKa is 4.5, work at pH 2.5 or 6.5. This ensures the molecule is 100% ionized or 100% non-ionized, preventing "peak fronting" or splitting.
Part 3: The Self-Validating Protocol (ICH Q2(R1))
A method is only as good as its validation. The core of purity validation is Specificity —proving that your method can detect impurities even in the presence of the main drug.
The "Gold Standard" Specificity Experiment: Forced Degradation
To validate specificity, you must break your drug. This is called Stress Testing . If your method shows a single peak for the API while the drug is actually degrading, the method is blind and therefore invalid.
Step-by-Step Stress Testing Protocol
Objective: Target 5–20% degradation of the API. Less than 5% is inconclusive; more than 20% generates secondary degradants that complicate analysis.
| Stress Condition | Reagent/Condition | Duration | Target Outcome |
| Acid Hydrolysis | 0.1 N HCl | 1–24 Hours (RT or 60°C) | Cleavage of amides/esters |
| Base Hydrolysis | 0.1 N NaOH | 1–24 Hours (RT or 60°C) | Hydrolysis reactions |
| Oxidation | 3% H₂O₂ | 1–24 Hours (RT) | N-oxides, sulfoxides |
| Thermal | 60°C – 80°C | 1–7 Days | Thermal instability |
| Photolytic | UV/Vis Light (1.2M lux hours) | Per ICH Q1B | Light sensitivity |
Execution Steps:
-
Preparation: Prepare a 1 mg/mL stock solution of the API.
-
Stressing: Aliquot 5 mL into separate volumetric flasks. Add 5 mL of the stressor (e.g., 0.1 N HCl).
-
Neutralization: Critical Step. Before injection, neutralize acid samples with equal molar base (and vice versa) to protect the HPLC column.
-
Analysis: Inject the stressed sample.
-
Peak Purity Check: Use the PDA detector to scan the API peak. The "Purity Angle" must be less than the "Purity Threshold." This proves the API peak contains only the API, not a hidden degradant.
Validation Logic Flow (Graphviz Diagram)
Figure 2: The decision matrix for validating specificity. Mass balance ensures that the loss of the main peak corresponds to the appearance of degradant peaks.
Part 4: Experimental Data & Performance Metrics
When publishing or presenting your method, data must be tabulated clearly. Below is a representative dataset comparing a standard HPLC method vs. an optimized UHPLC method for the same API.
Table 2: Performance Comparison Data
| Parameter | HPLC-UV (Method A) | UHPLC-UV (Method B) | Interpretation |
| Column | C18, 150 x 4.6mm, 5µm | C18, 50 x 2.1mm, 1.7µm | UHPLC uses smaller particles/dimensions.[2] |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | UHPLC saves solvent. |
| Run Time | 25.0 min | 4.5 min | UHPLC is 5x faster. |
| Resolution (Impurity A) | 2.5 | 3.8 | UHPLC provides sharper peaks. |
| Backpressure | 1,800 psi | 11,500 psi | UHPLC requires specialized pumps. |
| LOD (Limit of Detection) | 0.05% | 0.02% | UHPLC concentrates peaks, increasing sensitivity. |
Part 5: Troubleshooting Common Issues
Even validated methods drift. Here is a quick diagnostic guide based on field experience.
-
Drifting Retention Times:
-
Cause: pH fluctuation in the mobile phase or temperature instability.
-
Fix: Use a column oven (set to 30°C or 40°C) rather than ambient temperature. Buffer the aqueous phase properly.
-
-
Peak Fronting (Asymmetry < 0.9):
-
Cause: Column overload or sample solvent incompatibility.
-
Fix: Dissolve the sample in the mobile phase (or a weaker solvent). Reduce injection volume.
-
-
Ghost Peaks:
-
Cause: Contaminated water source or gradient elution "scavenging" impurities from the column.
-
Fix: Run a blank injection (gradient only). If peaks appear, clean the aqueous reservoir and change the pump seals.
-
References
-
ICH Q2(R1) . Validation of Analytical Procedures: Text and Methodology. International Conference on Harmonisation.
-
ICH Q1A(R2) . Stability Testing of New Drug Substances and Products. International Conference on Harmonisation.
-
Chromatography Online . The Essence of Modern HPLC: Advantages, Limitations, Fundamentals, and Opportunities.
-
Separation Science . HPLC and UHPLC Advantages.
-
ResearchGate . Comparison of HPLC-UV and LC-MS/MS chromatograms.
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Management of 3-Chloronaphthalene-2-carboxylic Acid
Executive Summary & Chemical Profile
3-Chloronaphthalene-2-carboxylic acid is a halogenated aromatic intermediate used primarily in pharmaceutical drug discovery and materials science. Unlike simple organic acids, the presence of the chlorine substituent on the naphthalene ring significantly alters its environmental fate and disposal requirements.
Effective management requires treating this substance not merely as an acid, but as a Halogenated Organic Compound . Improper disposal (e.g., drain flushing) poses severe risks of aquatic toxicity and bioaccumulation.
Chemical Safety Profile (Conservative Aggregate)
-
Chemical Class: Halogenated Aromatic Carboxylic Acid.
-
Hazards (GHS): Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).
-
Environmental Hazard: High potential for aquatic toxicity (H410/H413) and persistence.
-
Key Incompatibility: Strong oxidizing agents, strong bases.
Core Directive: The Segregation Protocol
The Golden Rule of Chemical Disposal: Never mix halogenated waste with non-halogenated waste.
Mixing even small amounts of 3-chloronaphthalene-2-carboxylic acid into a non-halogenated solvent stream reclassifies the entire container as halogenated waste. This forces the waste handler to use high-temperature incineration (to prevent dioxin formation) rather than fuel blending, increasing disposal costs by up to 400%.
Waste Stream Compatibility Matrix
| Waste Category | Compatibility | Operational Action |
| Halogenated Solvents | Compatible | PRIMARY STREAM. Dissolve or suspend liquid waste here. |
| Non-Halogenated Solvents | Incompatible | DO NOT MIX. Reclassifies entire drum. |
| Aqueous Acid/Base | Conditional | DO NOT FLUSH. Aqueous solutions must be collected for off-site treatment. |
| Solid Waste (Bulk) | Compatible | Pack as solid hazardous waste. |
| Oxidizers | DANGEROUS | STRICT SEGREGATION. Risk of exothermic reaction/chlorine gas evolution. |
Step-by-Step Disposal Procedures
Scenario A: Disposal of Solid Waste (Bulk Substance)
Applicable for: Expired shelf stock, failed synthesis solids, spill cleanup residues.
-
PPE Requirement: Nitrile gloves (double-gloved recommended), lab coat, safety goggles, and N95 particulate respirator (or fume hood work).
-
Primary Containment: Transfer the solid substance into a clear, sealable polyethylene bag (minimum 4 mil thickness) or a wide-mouth HDPE jar.
-
Secondary Containment: Place the primary container inside a second bag or overpack container.
-
Labeling: Apply a hazardous waste label immediately.
-
Constituent: "3-Chloronaphthalene-2-carboxylic acid"
-
Hazard Checkbox: [x] Toxic [x] Irritant
-
Coding: Mark as "Solid Halogenated Organic."
-
-
Storage: Store in the Solid Waste Satellite Accumulation Area until pickup.
Scenario B: Disposal of Liquid Waste (Mother Liquors/HPLC Effluent)
Applicable for: Reaction mixtures, filtrates, or dissolved samples.
-
pH Check: If the solution is highly acidic (pH < 2), neutralize slowly with Sodium Bicarbonate to pH 5–9 before adding to the waste drum to prevent drum corrosion or gas evolution.
-
Note: Neutralization does not make it safe for the drain. It remains a halogenated waste.
-
-
Segregation: Pour into the Halogenated Solvent Waste carboy (typically red tag/label).
-
Logging: Log the volume and approximate concentration on the waste container's log sheet. This is critical for the disposal facility to calculate the BTU value and chlorine content.
Emergency Contingencies: Spill Response
Immediate Action: Isolate the area. Do not attempt cleanup if you lack proper PPE.
Dry Spill (Powder)
-
Avoid Dust: Do not dry sweep. This generates airborne particulates.
-
Method: Cover the spill with a damp paper towel (dampened with water or inert oil) to suppress dust.
-
Collection: Scoop the damp material and towels into a disposal bag.
-
Surface Decon: Wipe the area with a soap/water solution. Place all wipes in the same disposal bag.
Wet Spill (Solution)
-
Absorb: Use an inert absorbent (Vermiculite, Bentonite, or polypropylene pads). Do not use combustible materials (sawdust) if the solvent is flammable.
-
Collect: Shovel absorbed material into a heavy-duty waste bag.
-
Label: Label as "Debris contaminated with 3-Chloronaphthalene-2-carboxylic acid."
Visual Workflow: Disposal Decision Logic
The following diagram outlines the decision-making process for disposing of this specific compound, ensuring compliance with RCRA and safety standards.
Figure 1: Decision matrix for the segregation and disposal of halogenated aromatic acids.
Regulatory & Scientific Rationale
Why Incineration?
Halogenated aromatics are thermally stable. Standard low-temperature combustion may result in incomplete oxidation, potentially forming Polychlorinated Dibenzodioxins (PCDDs) or furans.
-
Protocol: Waste facilities use rotary kiln incinerators operating >1000°C with secondary combustion chambers and caustic scrubbers to neutralize the Hydrogen Chloride (HCl) gas generated during destruction [1].
Regulatory Classification (USA)
While 3-Chloronaphthalene-2-carboxylic acid is not always explicitly "P-Listed" or "U-Listed" by CAS number, it falls under the "Cradle-to-Grave" responsibility of the generator.
-
EPA Waste Code: If dissolved in halogenated solvents, the mixture often carries F001/F002 codes.
-
Characteristic Waste: If the waste exhibits toxicity via the TCLP test (unlikely for this specific solid but possible), it may carry a D-code .
-
Best Practice: Always classify as "Non-RCRA Regulated Hazardous Waste" if no specific code applies, but manage it with the stringency of a RCRA hazardous waste to ensure environmental stewardship [2].
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
U.S. Environmental Protection Agency. (2023). Hazardous Waste Generators: Categories and Requirements. EPA.gov.
-
PubChem. (2023).[1] Compound Summary: Chloronaphthoic Acid Derivatives. National Library of Medicine.
Sources
Navigating the Safe Handling of 3-Chloronaphthalene-2-carboxylic acid: A Guide to Personal Protective Equipment and Disposal
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. When handling compounds like 3-Chloronaphthalene-2-carboxylic acid, a chlorinated aromatic carboxylic acid, a thorough understanding of its potential hazards and the corresponding protective measures is not just a regulatory requirement—it is the bedrock of responsible science. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.
This guide will provide a robust framework for the safe handling, deployment of personal protective equipment (PPE), and disposal of 3-Chloronaphthalene-2-carboxylic acid, ensuring both personal safety and environmental stewardship.
I. Hazard Assessment and Personal Protective Equipment (PPE) Protocol
The primary routes of exposure to 3-Chloronaphthalene-2-carboxylic acid in a laboratory setting are inhalation of dust particles, dermal contact, and accidental ingestion. The cornerstone of your safety protocol is the consistent and correct use of appropriate PPE.
Engineering Controls: The First Line of Defense
Before detailing specific PPE, it is critical to emphasize the importance of engineering controls. Whenever possible, handle 3-Chloronaphthalene-2-carboxylic acid in a certified chemical fume hood to minimize the inhalation of airborne particles.[2] The work area should be well-ventilated, and access should be restricted to authorized personnel. An eyewash station and a safety shower must be readily accessible.
Personal Protective Equipment: A Detailed Breakdown
The following table summarizes the recommended PPE for handling 3-Chloronaphthalene-2-carboxylic acid. Each component is essential for comprehensive protection.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Butyl Rubber Gloves | Halogenated hydrocarbons can degrade many common glove materials.[3][4] Nitrile gloves offer good resistance to a range of chemicals, but for prolonged contact, butyl rubber may provide superior protection.[5] Always inspect gloves for any signs of degradation or perforation before use. |
| Eye Protection | Chemical Safety Goggles with Side Shields or a Face Shield | To protect against splashes and airborne particles that can cause serious eye irritation.[1] |
| Body Protection | A fully-buttoned laboratory coat | To prevent skin contact with the chemical.[2] |
| Respiratory Protection | NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (N95 or higher) | Recommended when handling the powder outside of a fume hood or when there is a risk of generating dust. This protects against respiratory irritation.[6][7] |
Experimental Workflow for PPE Selection and Use:
Caption: A flowchart illustrating the decision-making and procedural steps for selecting and using PPE when handling 3-Chloronaphthalene-2-carboxylic acid.
II. Operational and Disposal Plans
A comprehensive safety plan extends beyond personal protection to include clear, actionable steps for routine handling and in the event of an emergency, as well as proper disposal protocols.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Designate a specific area within the chemical fume hood for the procedure.
-
Weighing and Transfer: When weighing the solid, use a draft shield or conduct the operation in a fume hood to prevent the dispersal of dust. Use a spatula for transfers and avoid creating airborne dust.
-
In Solution: When working with the compound in solution, be mindful of potential splashes.
-
Post-Handling: After handling, decontaminate the work surface with an appropriate solvent and then wash with soap and water.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[2] Clean the spill area with a suitable solvent and then wash with soap and water. For a large spill, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
As a halogenated organic compound, 3-Chloronaphthalene-2-carboxylic acid and any materials contaminated with it must be disposed of as hazardous waste.[8][9]
-
Waste Collection: Collect all waste, including excess reagent, contaminated PPE (such as gloves), and cleaning materials, in a clearly labeled, sealed container. The label should read "Hazardous Waste" and include the chemical name.
-
Waste Segregation: It is crucial to segregate halogenated organic waste from non-halogenated waste streams, as the disposal costs for halogenated materials are significantly higher.[9]
-
Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's certified hazardous waste management provider. Never dispose of this chemical down the drain.[9][10]
Logical Relationship of Safety Procedures:
Caption: This diagram illustrates the logical flow from hazard identification and planning to execution and proper disposal, emphasizing the interconnectedness of each safety step.
By adhering to these detailed protocols, researchers can confidently handle 3-Chloronaphthalene-2-carboxylic acid, ensuring the integrity of their work and the safety of themselves and their colleagues.
References
-
PubChem. 3-Chloronaphthalene-1-carboxylic acid. National Center for Biotechnology Information. [Link]
-
International Chemical Safety Cards (ICSC). 2-Chloronaphthalene. [Link]
-
iGEM. Standard Operating Procedures. [Link]
-
Resistance To Chemicals of Common Glove Materials. [Link]
-
Carl ROTH. Safety Data Sheet: Naphthalene. [Link]
-
PubChem. 3-Bromonaphthalene-2-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Environmental Health and Safety, The University of Texas at Austin. OSHA Glove Selection Chart. [Link]
-
Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. [Link]
-
Environment, Health and Safety, The University of Texas at Austin. Ansell Chemical Resistance Glove Chart. [Link]
-
Temple University Environmental Health & Radiation Safety. Halogenated Solvents in Laboratories. [Link]
-
Nipissing University. Hazardous Materials Disposal Guide. [Link]
-
Global Industrial. Gloves Chemical Resistance Chart. [Link]
-
New Jersey Department of Health. Naphthalene Hazard Summary. [Link]
-
Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - Naphthalene. [Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
OSU Chemistry. Glove Selection Examples of Chemical Resistance of Common Glove Materials. [Link]
Sources
- 1. 3-Chloronaphthalene-1-carboxylic acid | C11H7ClO2 | CID 14678715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.igem.org [static.igem.org]
- 3. fac.uncg.edu [fac.uncg.edu]
- 4. chemistry.osu.edu [chemistry.osu.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. ICSC 1708 - 2-Chloronaphthalene [chemicalsafety.ilo.org]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Naphthalene [cdc.gov]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
